KH064
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-(7-phenylheptanoylamino)-5-(4-phenylmethoxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37NO4/c33-30(16-10-2-1-5-11-25-12-6-3-7-13-25)32-28(19-22-31(34)35)23-26-17-20-29(21-18-26)36-24-27-14-8-4-9-15-27/h3-4,6-9,12-15,17-18,20-21,28H,1-2,5,10-11,16,19,22-24H2,(H,32,33)(H,34,35)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLUIYFCMHKLKY-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)NC(CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)N[C@@H](CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393569-31-8 | |
| Record name | KH064 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04287 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
KH064 mechanism of action in metabolic syndrome
An In-depth Technical Guide on the Mechanism of Action of KH064 in Metabolic Syndrome
Abstract
Metabolic syndrome is a constellation of metabolic dysfunctions, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively elevate the risk for type 2 diabetes and cardiovascular disease.[1][2][3] A key pathological feature of metabolic syndrome is chronic low-grade inflammation, particularly within adipose tissue.[1] Recent research has identified the small molecule this compound as a potent therapeutic candidate. This technical guide elucidates the core mechanism of action of this compound, focusing on its role as a selective inhibitor of phospholipase A2 group IIA (pla2g2a). We will detail the signaling pathways involved, summarize key preclinical data, outline experimental protocols, and provide visual diagrams to illustrate the compound's function.
Core Mechanism of Action: Inhibition of Phospholipase A2 Group IIA (pla2g2a)
The primary mechanism of this compound in combating metabolic syndrome is its selective inhibition of the enzyme phospholipase A2 group IIA (pla2g2a).[4][5][6] This enzyme is a critical mediator in the inflammatory cascade within adipose tissue that characterizes obesity and metabolic dysfunction.
The Role of Immune Cells and pla2g2a in Adipose Tissue
In states of nutritional overload, such as that induced by a high-carbohydrate, high-fat (HCHF) diet, adipose tissue experiences an infiltration of immune cells, including macrophages.[4][6] Studies have demonstrated that it is these infiltrating immune cells, rather than the adipocytes themselves, that overexpress and secrete pla2g2a.[4][5][6] This specific expression pattern pinpoints the source of inflammation and the precise target of this compound.
The pla2g2a-PGE2 Signaling Axis
The overexpressed pla2g2a enzyme acts on phospholipids to generate arachidonic acid, a precursor for various pro-inflammatory eicosanoids. A key product of this pathway is prostaglandin E2 (PGE2).[4][6] Elevated levels of PGE2 in the adipose tissue microenvironment act in a paracrine manner on secondary target cells, the adipocytes. PGE2 signaling in adipocytes leads to the inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids.[5] This inhibition contributes to the expansion of adipose tissue (adiposity) and exacerbates the metabolic dysregulation.
This compound as a Selective pla2g2a Inhibitor
This compound (5-(4-benzyloxyphenyl)-(4S)-(phenyl-heptanoylamino)-pentanoic acid) is a potent and selective inhibitor of human pla2g2a.[4][6] By directly inhibiting the enzymatic activity of pla2g2a in immune cells, this compound effectively blocks the production of PGE2.[4][6] This reduction in PGE2 lifts the inhibition on lipolysis in adipocytes, thereby promoting the breakdown of fat stores and increasing fatty acid oxidation.[4][5] This targeted action addresses a core driver of adiposity and insulin resistance in diet-induced metabolic syndrome.
Downstream Effects on Gene Expression and Metabolism
The inhibition of the pla2g2a-PGE2 axis by this compound initiates a cascade of favorable changes in the expression of genes crucial for energy metabolism and mitochondrial function across multiple tissues, including adipose, liver, and skeletal muscle.[4]
Upregulation of Fatty Acid Oxidation and Energy Expenditure Genes
Treatment with this compound has been shown to upregulate the expression of key genes involved in fatty acid oxidation and mitochondrial biogenesis.[4] These include:
-
Pparg (Peroxisome proliferator-activated receptor gamma): A master regulator of adipogenesis and lipid metabolism.[4][7]
-
Ppargc1a (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha): A key coactivator that promotes mitochondrial biogenesis and fatty acid oxidation.[4]
-
Pdk4 (Pyruvate dehydrogenase kinase 4): An enzyme that plays a role in switching fuel sources from glucose to fatty acids.[4]
-
Cpt1 (Carnitine palmitoyltransferase 1): Essential for the transport of long-chain fatty acids into mitochondria for oxidation.[4]
-
Ucp2 (Uncoupling protein 2): Involved in energy expenditure and reducing mitochondrial oxidative stress.[4]
This coordinated upregulation enhances the capacity of metabolically relevant tissues to oxidize fatty acids, thereby improving energy homeostasis.[4]
Summary of Preclinical Data
Preclinical studies using a rat model of diet-induced obesity and in vitro experiments with human immune cells have provided quantitative evidence for the efficacy of this compound.
Table 1: Effects of this compound in a High-Carbohydrate, High-Fat (HCHF) Diet Rat Model
| Parameter | Observation in HCHF-Fed Rats | Effect of this compound (5 mg/kg/day, oral) | Reference |
| Pla2g2a Expression | Overexpressed in adipose tissue | Expression prevented/normalized | [4][6] |
| Macrophage Infiltration | Increased in adipose tissue | Attenuated | [6] |
| PGE2 Concentrations | Elevated in adipose tissue | Reduced | [4][6] |
| Visceral Adiposity | Increased | Attenuated | [4][6] |
| Insulin Sensitivity | Reduced (Insulin Resistance) | Markedly improved | [6] |
| Glucose Tolerance | Impaired | Markedly improved | [6] |
| Gene Expression (Pparg, Ppargc1a, Pdk4, Cpt1, Ucp2) | Suppressed/Altered | Upregulated/Normalized |
Table 2: In Vitro Effects of this compound on Human Immune Cells
| Cell Types | Stimulus | Effect of Stimulus | Effect of this compound Treatment | Reference |
| HMDM, PBMC, HMC-1, Jurkat, THP-1 | Palmitic Acid | Increased PGE2 Production | Markedly reduced (two- to fivefold) PGE2 production | [4][8] |
| HMDM, PBMC, HMC-1 | Lipopolysaccharide (LPS) | Increased PGE2 Production | Markedly reduced PGE2 production | [4][8] |
Key Experimental Protocols
The following methodologies were central to elucidating the mechanism of action of this compound.
In Vivo: Diet-Induced Metabolic Syndrome Rat Model
-
Animal Model: Male Wistar rats.
-
Diet: A high-carbohydrate (from fructose) and high-fat (from saturated animal fat) diet was administered for 16 weeks to induce obesity, insulin resistance, and other characteristics of metabolic syndrome.[6]
-
Treatment: this compound was administered orally at a dose of 5 mg/kg/day concurrently with the HCHF diet.[4][6]
-
Analyses: At the end of the study period, tissues (adipose, liver, skeletal muscle) and serum were collected. Analyses included measurement of metabolic parameters (glucose tolerance, insulin sensitivity), quantification of PGE2 levels, and gene expression analysis via RT-qPCR. Adipose tissue was further processed to separate the stromal vascular fraction (containing immune cells) from adipocytes.[4]
In Vitro: Immune Cell Culture and Stimulation
-
Cell Lines: A panel of human immune cells was used, including Human Monocyte-Derived Macrophages (HMDM), Peripheral Blood Mononuclear Cells (PBMC), Human Mast Cell line (HMC-1), Jurkat cells, and THP-1 monocytes.[4][8]
-
Stimulation: To mimic the inflammatory conditions of metabolic syndrome, cells were stimulated with either the saturated fatty acid, palmitic acid, or with lipopolysaccharide (LPS).[4][6]
-
Inhibition: Cells were pre-treated with this compound prior to stimulation.
-
Endpoint Measurement: The concentration of PGE2 in the cell culture supernatant was measured to determine the inhibitory effect of this compound on its production.[4]
Visualized Pathways and Workflows
Diagram 1: this compound Signaling Pathway in Adipose Tissue```dot
Caption: Parallel in vivo and in vitro workflows to assess this compound's metabolic effects.
Conclusion and Future Directions
This compound presents a novel therapeutic strategy for metabolic syndrome by targeting a specific inflammatory pathway initiated by immune cells in adipose tissue. Its mechanism, centered on the inhibition of pla2g2a, leads to a reduction in PGE2, restoration of normal lipolysis, and a systemic improvement in gene expression related to fatty acid oxidation and mitochondrial biogenesis. [4]The preclinical data strongly support its efficacy in reversing multiple characteristics of diet-induced metabolic syndrome, including adiposity, insulin resistance, and glucose intolerance. [4][6] Further investigation is warranted to fully delineate the effects of this compound on lipid-handling genes in the liver and skeletal muscle and to confirm its safety and efficacy in human clinical trials. [5]The targeted nature of this compound, which addresses an upstream inflammatory trigger rather than downstream metabolic symptoms, represents a promising and innovative approach for the treatment of obesity, type 2 diabetes, and overall metabolic dysfunction in humans.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Developing therapies for the metabolic syndrome: challenges, opportunities, and… the unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. An Inhibitor of Phospholipase A2 Group IIA Modulates Adipocyte Signaling and Protects Against Diet-Induced Metabolic Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An inhibitor of phospholipase A2 group IIA modulates adipocyte signaling and protects against diet-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to KH064 (CAS 393569-31-8): A Selective sPLA2-IIA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KH064, with CAS number 393569-31-8, is a potent and selective, orally active inhibitor of secretory phospholipase A2 group IIA (sPLA2-IIA).[1][2] This technical guide provides an in-depth overview of this compound, consolidating its chemical properties, mechanism of action, and key experimental findings. It is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of sPLA2-IIA inhibition. The document summarizes quantitative data in structured tables, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.
Chemical and Physical Properties
This compound, also known as (4S)-4-(7-phenylheptanoylamino)-5-[4-(phenylmethoxy)phenyl]pentanoic acid, is a D-tyrosine derivative.[3][4] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 393569-31-8 | [3] |
| Molecular Formula | C31H37NO4 | [2] |
| Molecular Weight | 487.63 g/mol | |
| IUPAC Name | (4S)-4-(7-phenylheptanoylamino)-5-[4-(phenylmethoxy)phenyl]pentanoic acid | [5] |
| Synonyms | KH 064, KH-064, 5-BPP acid, sPLA2 Inhibitor | [3][5] |
| Purity | ≥95% | [2] |
| Appearance | White to off-white solid | [4] |
| Solubility | DMF: 5 mg/ml, DMSO: 2 mg/ml, Ethanol: 5 mg/ml, Ethanol:PBS (pH 7.2) (1:6): 0.1 mg/ml | [2] |
Mechanism of Action
This compound is a selective inhibitor of the human non-pancreatic secretory phospholipase A2 isoform IIa (hnpsPLA2-IIa).[4][6] Phospholipases A2 (PLA2s) are enzymes that hydrolyze the sn-2 position of glycerophospholipids, releasing fatty acids and lysophospholipids.[7] sPLA2-IIA is a key enzyme in the production of arachidonic acid, a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[8]
In the context of metabolic disease, particularly diet-induced obesity, sPLA2-IIA is overexpressed in immune cells, such as macrophages, that infiltrate adipose tissue.[1][9] This leads to the production and release of prostaglandin E2 (PGE2). PGE2 then acts on adipocytes via the Gαi-coupled EP3 receptor, leading to a decrease in cyclic AMP (cAMP) concentrations.[1][9] This signaling cascade ultimately inhibits lipolysis, contributing to adiposity.[1]
This compound exerts its therapeutic effects by inhibiting sPLA2-IIA in these immune cells, thereby preventing the release of PGE2.[1][9] This restores normal lipolysis in adipose tissue, leading to a reduction in adiposity and an improvement in metabolic parameters.[1] Additionally, this compound has been shown to attenuate NF-κB signaling, which is implicated in inflammatory responses and cancer.[2]
In Vitro and In Vivo Efficacy: Quantitative Data
In Vitro Potency
| Assay | Parameter | Value | Reference |
| Human non-pancreatic secretory PLA2 isoform IIa (hnpsPLA2-IIa) inhibition | IC50 | 29 nM | [4][6] |
In Vivo Studies in a Rat Model of Diet-Induced Metabolic Syndrome
The following data were obtained from a study where rats were fed a high-carbohydrate, high-fat (HCHF) diet for 16 weeks. This compound was administered orally at a dose of 5 mg/kg/day from week 8 to 16.[1][9]
| Parameter | HCHF Diet (Control) | HCHF Diet + this compound | Effect of this compound | Reference |
| Body Weight Gain (Weeks 8-16) | 19 ± 1% | 9 ± 1% | Marked prevention of body weight gain | [1][9] |
| PGE2 Concentrations in Serum | Elevated | Modulated/Reduced | Reduction of systemic PGE2 | [1][9] |
| PGE2 Concentrations in Adipose Tissue | Elevated | Modulated/Reduced | Reduction of local PGE2 in adipose tissue | [1][9] |
| Plasma Nonesterified Fatty Acids (at week 16) | Lower | Increased | Increased lipolysis from adipose tissue stores | [1] |
| Phospho-HSL (Ser563) in Adipose Tissue | Decreased | Increased | Stimulation of lipolysis | [1] |
Key Experimental Protocols
In Vitro Inhibition of Palmitic Acid-Induced PGE2 Production in Human Immune Cells
-
Cell Lines: Human monocyte-derived macrophages (HMDM), peripheral blood mononuclear cells (PBMC), Jurkat, HMC-1, and THP-1 cells were used.[1][10]
-
Stimulation: Cells were stimulated with palmitic acid (PA) to elicit PGE2 production.[1][10] In separate experiments, lipopolysaccharide (LPS) was used as a stimulant.[1][10]
-
Treatment: Cells were pretreated with this compound before stimulation with palmitic acid.[1][10]
-
Analysis: The concentration of PGE2 in the culture supernatants was measured by ELISA.[1][10]
-
Outcome: Pretreatment with this compound was shown to inhibit the palmitic acid-induced production of PGE2 in these human immune cells.[1][10]
In Vivo Study of Diet-Induced Metabolic Syndrome in Rats
-
Animal Model: Wistar rats were fed a high-carbohydrate, high-fat (HCHF) diet for 16 weeks to induce obesity and metabolic syndrome.[1][11]
-
Treatment: From week 8 to 16, a cohort of the HCHF-fed rats received daily oral administration of this compound at a dose of 5 mg/kg.[1][11]
-
Parameters Measured:
-
Body weight and visceral fat deposition.[9]
-
Plasma concentrations of insulin and nonesterified fatty acids.[1]
-
Fasting blood glucose concentrations.[1]
-
Gene expression of sPLA2-IIA (pla2g2a) in whole adipose tissue, adipocyte, and stromal vascular cell (SVC) fractions via RT-PCR.[1][9]
-
Immunoblot analysis of phospho-hormone-sensitive lipase (HSL) in adipose tissue.[1]
-
-
Outcome: Oral administration of this compound attenuated the development of obesity, adiposity, insulin resistance, and glucose intolerance in the HCHF-fed rats.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound|CAS 393569-31-8|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | inhibitor of sPLA2-IIA | CAS# 393569-31-8 | InvivoChem [invivochem.com]
- 7. Secretory Phospholipase A2s in Insulin Resistance and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Inhibitor of Phospholipase A2 Group IIA Modulates Adipocyte Signaling and Protects Against Diet-Induced Metabolic Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An inhibitor of phospholipase A2 group IIA modulates adipocyte signaling and protects against diet-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Preclinical Development of KH064: A Potent and Selective sPLA2-IIA Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Secretory phospholipase A2 group IIA (sPLA2-IIA) is a key enzyme implicated in the pathogenesis of numerous inflammatory diseases and metabolic disorders. Its role in liberating arachidonic acid, the precursor to pro-inflammatory eicosanoids, has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of KH064, a potent and selective small-molecule inhibitor of sPLA2-IIA. This document details the quantitative pharmacological data, key experimental protocols, and the underlying signaling pathways associated with this compound's therapeutic effects.
Introduction: The Rationale for sPLA2-IIA Inhibition
Secretory phospholipase A2 (sPLA2) enzymes, particularly the group IIA isoform, are critical mediators of the inflammatory cascade.[1] Upregulated by pro-inflammatory stimuli such as cytokines and lipopolysaccharides (LPS), sPLA2-IIA catalyzes the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid and lysophospholipids.[1] Arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to generate prostaglandins and leukotrienes, potent lipid mediators that drive inflammation, pain, and fever.[2] Furthermore, sPLA2-IIA has been implicated in the pathophysiology of metabolic syndrome, where it is overexpressed in the adipose tissue of individuals with diet-induced obesity.[2] This overexpression, primarily in immune cells within the adipose tissue, leads to increased production of prostaglandin E2 (PGE2), which in turn inhibits lipolysis and promotes adiposity.[2] The multifaceted role of sPLA2-IIA in both inflammation and metabolic dysregulation underscores its significance as a therapeutic target.
Discovery and Physicochemical Properties of this compound
This compound, chemically known as (4S)-4-(7-phenylheptanoylamino)-5-(4-phenylmethoxyphenyl)pentanoic acid, emerged from a drug discovery program focused on identifying potent and selective inhibitors of human sPLA2-IIA. It is a D-tyrosine analogue, a structural motif found to be effective in targeting the active site of sPLA2 enzymes.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (4S)-4-(7-phenylheptanoylamino)-5-(4-phenylmethoxyphenyl)pentanoic acid | |
| Molecular Formula | C31H37NO4 | |
| Molecular Weight | 487.6 g/mol | |
| CAS Number | 393569-31-8 | |
| Appearance | Crystalline solid | |
| Solubility | DMF: 5 mg/mL, DMSO: 2 mg/mL, Ethanol: 5 mg/mL, Ethanol:PBS (pH 7.2) (1:6): 0.1 mg/mL |
In Vitro Pharmacology and Potency
This compound is a highly potent and selective inhibitor of human non-pancreatic secretory PLA2 isoform IIa (hnpsPLA2-IIa). Its inhibitory activity has been characterized using various enzymatic assays.
Table 2: In Vitro Potency of this compound
| Parameter | Value | Enzyme Source | Assay Type | Reference |
| IC50 | 29 nM | Human non-pancreatic secretory PLA2 isoform IIa (hnpsPLA2-IIa) | Not specified | [4] |
| Selectivity | sPLA2-V: IC50 > 5 µM | Human sPLA2-V | Not specified | [2] |
Mechanism of Action
The primary mechanism of action of this compound is the direct, competitive, and reversible inhibition of the sPLA2-IIA enzyme.[2] By binding to the active site of sPLA2-IIA, this compound prevents the hydrolysis of its phospholipid substrates, thereby reducing the production of arachidonic acid and downstream pro-inflammatory mediators.
In the context of metabolic syndrome, this compound exerts its effects by targeting sPLA2-IIA expressed by immune cells, such as macrophages, within adipose tissue.[2] This inhibition leads to a reduction in the release of PGE2. Lowered PGE2 levels alleviate the suppression of lipolysis in adipocytes, leading to increased fat utilization and a reduction in adiposity.[2]
References
- 1. WO2017032678A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. sPLA2 Activity Assay Kit (Colorimetric) (KA1015): Novus Biologicals [novusbio.com]
- 4. Immunity in digestive diseases: new drugs for inflammatory bowel disease treatment-insights from Phase II and III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
KH064 and its Role in Attenuating NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor family that orchestrates a wide array of genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers, making the NF-κB signaling pathway a prime target for therapeutic intervention. While many inhibitors target core components of the pathway directly, an alternative strategy involves modulating upstream signaling cascades that lead to its activation. This technical guide focuses on KH064, a potent and selective small molecule inhibitor of secretory phospholipase A2 group IIA (sPLA2-IIA). We will explore the mechanism by which this compound, through its primary action on sPLA2-IIA, indirectly attenuates NF-κB signaling. This document provides a comprehensive overview of this compound's quantitative parameters, its mechanism of action, detailed experimental protocols for its evaluation, and visual diagrams of the relevant biological pathways and workflows.
The Target: Secretory Phospholipase A2 Group IIA (sPLA2-IIA)
Secretory phospholipase A2 group IIA is an enzyme that, upon release during inflammatory conditions, catalyzes the hydrolysis of phospholipids at the sn-2 position.[1] This reaction releases arachidonic acid and lysophospholipids from the cell membrane.[2] The liberated arachidonic acid serves as the primary precursor for the biosynthesis of eicosanoids, a class of potent lipid mediators that includes prostaglandins and leukotrienes.[1] The production of these mediators, particularly prostaglandins via the cyclooxygenase (COX) enzymes, is a critical step in amplifying the inflammatory response.[2] Stimuli such as pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and bacterial products (e.g., lipopolysaccharide) can induce the expression of sPLA2-IIA, often through the NF-κB pathway itself, creating a positive feedback loop that sustains inflammation.[3]
This compound: A Potent and Selective sPLA2-IIA Inhibitor
This compound is an orally active, competitive, and reversible inhibitor of human sPLA2-IIA.[4][5] It is a D-tyrosine analogue designed to bind with high affinity and specificity to the active site of the sPLA2-IIA enzyme.[5] Its efficacy as an anti-inflammatory agent has been demonstrated in multiple preclinical animal models, including adjuvant-induced arthritis, intestinal ischemia-reperfusion injury, and inflammatory bowel disease.[4] By effectively blocking the enzymatic activity of sPLA2-IIA, this compound serves as a valuable tool for investigating the pathological roles of this enzyme and as a lead compound for the development of novel anti-inflammatory therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear overview of its potency, selectivity, and pharmacokinetic profile in preclinical models.
Table 1: Potency and Selectivity of this compound
| Parameter | Species | Target | Value | Reference(s) |
| IC₅₀ | Human | sPLA2-IIA | 29 nM | [4][5] |
| IC₅₀ | Human | sPLA2-V | > 5 µM | [4] |
| Inhibition Type | - | sPLA2-IIA | Competitive, Reversible | [4] |
Table 2: Preclinical In Vivo Data for this compound
| Parameter | Species | Dosage | Observation | Reference(s) |
| Effective Dose | Rat | 5 mg/kg/day, p.o. | Anti-inflammatory activity in colitis & arthritis models | [4] |
| Acute Toxicity | Mouse | 300 mg/kg, p.o. (single dose) | No substantive toxic effects observed | [4] |
| Off-Target Effects | - | - | No significant effects in a screen of 25 enzymes and 30 GPCRs | [4] |
Mechanism of Action: Indirect Attenuation of NF-κB Signaling
This compound does not directly inhibit any component of the NF-κB complex. Instead, its attenuating effect on NF-κB signaling is a downstream consequence of its primary activity: the inhibition of sPLA2-IIA. The mechanism can be understood as a multi-step cascade.
-
Inflammatory Stimulus : Pathogen-associated molecular patterns (PAMPs) like LPS or pro-inflammatory cytokines like TNF-α trigger cellular stress and inflammatory responses.
-
sPLA2-IIA Activation & Action : These stimuli lead to the expression and secretion of sPLA2-IIA, which then hydrolyzes membrane phospholipids to release arachidonic acid (AA).
-
Prostaglandin E2 (PGE2) Synthesis : AA is converted by cyclooxygenase (COX) enzymes into various prostaglandins, including the highly pro-inflammatory PGE2.
-
PGE2-Mediated Signaling : PGE2 binds to its E-prostanoid (EP) receptors on target cells. This binding activates intracellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[6][7]
-
NF-κB Activation : These PGE2-activated pathways converge on and activate the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][8][9]
-
Inhibition by this compound : this compound acts at the top of this cascade by inhibiting sPLA2-IIA. This blockade prevents the release of arachidonic acid, thereby drastically reducing the production of PGE2 and other eicosanoids. By cutting off this key upstream signaling molecule, this compound effectively dampens the subsequent activation of the NF-κB pathway.[9][10][11][12]
The following diagrams illustrate the canonical NF-κB pathway and the specific mechanism by which this compound attenuates this signaling.
Caption: The canonical NF-κB signaling pathway activated by pro-inflammatory cytokines.
Caption: this compound indirectly attenuates NF-κB by inhibiting sPLA2-IIA upstream.
Key Experimental Methodologies
Evaluating the effect of this compound on the NF-κB pathway requires a multi-tiered approach, from direct enzyme inhibition assays to complex in vivo models.
Experimental Workflow
The logical flow for characterizing an inhibitor like this compound is depicted below. It begins with specific biochemical assays, progresses to cell-based functional assays, and culminates in whole-organism models to assess therapeutic potential.
References
- 1. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. The interaction of secreted phospholipase A2-IIA with the microbiota alters its lipidome and promotes inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | inhibitor of sPLA2-IIA | CAS# 393569-31-8 | InvivoChem [invivochem.com]
- 6. Prostaglandin E2 Promotes Colorectal Cancer Stem Cell Expansion and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 Induces IL-6 and IL-8 Production by the EP Receptors/Akt/NF-κB Pathways in Nasal Polyp-Derived Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Group IIa sPLA2 Inhibition Attenuates NF-κB Activity and Promotes Apoptosis of Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. Group IIa sPLA2 inhibition attenuates NF-κB activity and promotes apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
A Technical Guide to the Anti-Inflammatory Mechanisms of KH064
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
KH064, chemically identified as 5-(4-benzyloxyphenyl)-(4S)-(phenyl-heptanoylamino)-pentanoic acid, is a potent, selective, and orally active inhibitor of the human group IIA secretory phospholipase A2 (sPLA2-IIA or pla2g2a).[1][2][3] This enzyme is a critical mediator in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, a precursor to pro-inflammatory eicosanoids like prostaglandins.[4][5] Research has demonstrated the anti-inflammatory efficacy of this compound in various preclinical models, including diet-induced metabolic syndrome, inflammatory bowel disease, and arthritis.[1][2] This document provides a comprehensive overview of the core anti-inflammatory effects of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its validation.
Core Mechanism of Action: Inhibition of the sPLA2-IIA/PGE2 Axis
The primary anti-inflammatory effect of this compound stems from its direct inhibition of sPLA2-IIA. In chronic inflammatory states, such as diet-induced obesity, immune cells like macrophages, T cells, and mast cells infiltrate tissues (e.g., adipose tissue) and overexpress sPLA2-IIA.[1] This enzyme then hydrolyzes phospholipids, leading to the production of prostaglandin E2 (PGE2).[1][3]
PGE2 acts as a potent signaling molecule that can exert anti-lipolytic effects on adjacent adipocytes by binding to the Gαi-coupled EP3 receptor.[1][6] This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the phosphorylation of hormone-sensitive lipase (HSL) and inhibits the breakdown of fat (lipolysis).[1][6]
This compound intervenes at the initial step of this cascade. By selectively inhibiting sPLA2-IIA, it blocks the production of PGE2 by immune cells, thereby preventing the downstream anti-lipolytic signaling in adipocytes.[1] This restores normal lipolysis, reduces adiposity, and alleviates the broader symptoms of metabolic syndrome.[1][3] This mechanism highlights a novel role for immune cells in regulating adipocyte metabolism through the sPLA2-IIA-PGE2 pathway.[1][6]
Visualized Signaling Pathway
The following diagram illustrates the signaling cascade modulated by this compound in the context of adipose tissue inflammation.
References
- 1. An Inhibitor of Phospholipase A2 Group IIA Modulates Adipocyte Signaling and Protects Against Diet-Induced Metabolic Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An inhibitor of phospholipase A2 group IIA modulates adipocyte signaling and protects against diet-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Functional Aspects of Targeting the Secreted Human Group IIA Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
The Impact of KH064 on Prostaglandin E2 Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2) is a pivotal lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The biosynthesis of PGE2 is initiated by the release of arachidonic acid from membrane phospholipids, a critical step catalyzed by phospholipase A2 (PLA2) enzymes. The secretory phospholipase A2 Group IIA (sPLA2-IIA) is a key isoform that is often upregulated at sites of inflammation. KH064 has been identified as a potent and selective inhibitor of sPLA2-IIA. This technical guide delineates the theoretical impact of this compound on PGE2 production, based on its mechanism of action. It provides a comprehensive overview of the signaling pathways involved, detailed hypothetical experimental protocols to quantify this impact, and presents the known characteristics of this compound. This document serves as a resource for researchers investigating novel anti-inflammatory therapeutic strategies targeting the eicosanoid pathway.
Introduction: The Prostaglandin E2 Synthesis Pathway
Prostaglandin E2 (PGE2) synthesis is a well-characterized biochemical cascade, often referred to as the arachidonic acid cascade. The process is initiated by the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. This release is the rate-limiting step and is primarily catalyzed by phospholipase A2 (PLA2) enzymes.
Once released, free arachidonic acid is metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable intermediate prostaglandin H2 (PGH2). PGH2 is then converted to PGE2 by the action of specific prostaglandin E synthases (PGES).
Secretory phospholipase A2 Group IIA (sPLA2-IIA) is a key enzyme in this pathway, particularly in inflammatory conditions where its expression is significantly upregulated. By providing the initial substrate, arachidonic acid, sPLA2-IIA plays a crucial role in sustaining high levels of PGE2 production at inflammatory sites.
This compound: A Selective sPLA2-IIA Inhibitor
This compound is a small molecule inhibitor characterized by its high potency and selectivity for the sPLA2-IIA enzyme. Its inhibitory action at an early and critical stage of the arachidonic acid cascade suggests its potential as a modulator of PGE2 production. The primary mechanism of action of this compound is the direct inhibition of sPLA2-IIA's enzymatic activity, thereby reducing the availability of arachidonic acid for downstream conversion to PGE2.
Table 1: Characteristics of this compound
| Property | Value | Reference |
| Target | Secretory Phospholipase A2 Group IIA (sPLA2-IIA) | [1] |
| IC50 | 29 nM (for human sPLA2-IIA) | [1] |
| Activity | Orally active, competitive, and reversible inhibitor | [1] |
| Selectivity | High selectivity over other PLA2 isoforms (e.g., sPLA2-V: IC50 > 5 µM) | [1] |
Signaling Pathways and Mechanism of Action
The inhibitory effect of this compound on PGE2 production is a direct consequence of its action on sPLA2-IIA. The following diagram illustrates the signaling pathway from membrane phospholipids to PGE2 and the point of intervention for this compound.
Experimental Protocols
To quantitatively assess the impact of this compound on PGE2 production, a series of in vitro experiments can be conducted. The following protocols provide a detailed methodology for such an investigation.
Cell Culture and Treatment
A suitable cell line that expresses sPLA2-IIA and produces detectable levels of PGE2 upon stimulation should be used. Human rheumatoid synoviocytes or vascular smooth muscle cells are relevant models.[1][2]
-
Cell Seeding: Plate cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Incubate for 1 hour.
-
Stimulation: Induce inflammation and PGE2 production by adding a stimulating agent such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL.
-
Sample Collection: After a 24-hour incubation period, collect the cell culture supernatants for PGE2 analysis.
Quantification of PGE2 by ELISA
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying PGE2 levels in culture supernatants.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of PGE2 according to the manufacturer's instructions for the ELISA kit.
-
Sample Preparation: Dilute the collected cell culture supernatants as necessary to fall within the range of the standard curve.
-
ELISA Procedure:
-
Add standards and samples to a microplate pre-coated with a goat anti-mouse IgG.
-
Add PGE2-alkaline phosphatase conjugate and a monoclonal antibody to PGE2.
-
Incubate for 2 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add a p-nitrophenyl phosphate (pNpp) substrate and incubate for 45 minutes.
-
Stop the reaction and measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the concentration of PGE2 in the samples by interpolating from the standard curve. The intensity of the color is inversely proportional to the concentration of PGE2.
Experimental Workflow Diagram
Expected Outcomes and Data Presentation
The expected outcome of these experiments is a dose-dependent decrease in PGE2 production in cells treated with this compound. The quantitative data should be summarized in a clear and structured table for easy comparison.
Table 2: Hypothetical Data on the Effect of this compound on TNF-α-induced PGE2 Production
| This compound Concentration (nM) | PGE2 Concentration (pg/mL) ± SD | % Inhibition of PGE2 Production |
| 0 (Vehicle Control) | 1500 ± 120 | 0% |
| 1 | 1350 ± 110 | 10% |
| 10 | 900 ± 95 | 40% |
| 100 | 450 ± 50 | 70% |
| 1000 | 150 ± 25 | 90% |
Conclusion
Based on its selective and potent inhibition of sPLA2-IIA, this compound is anticipated to be an effective inhibitor of PGE2 production, particularly in inflammatory contexts where sPLA2-IIA is overexpressed. The experimental protocols outlined in this guide provide a robust framework for quantifying the inhibitory effect of this compound on PGE2 synthesis. Such studies are essential for the further development of this compound as a potential therapeutic agent for a range of inflammatory diseases. The provided diagrams and tables serve as a clear and concise reference for understanding the mechanism of action and for the planning and execution of future research in this area.
References
- 1. Activation of sPLA2-IIA and PGE2 production by high mobility group protein B1 in vascular smooth muscle cells sensitized by IL-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type IIA secretory phospholipase A2 up-regulates cyclooxygenase-2 and amplifies cytokine-mediated prostaglandin production in human rheumatoid synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of KH064 in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of KH064 to rats. This compound is a potent and selective inhibitor of group IIa secretory phospholipase A2 (sPLA2-IIA), a key enzyme in inflammatory pathways.[1] This document outlines established experimental protocols, summarizes key pharmacokinetic data, and illustrates the underlying signaling pathway. The provided information is intended to guide researchers in designing and executing preclinical studies involving this compound in various rat models of disease.
Introduction
Secretory phospholipase A2 group IIA (sPLA2-IIA) is an enzyme that is overexpressed in various inflammatory conditions. It catalyzes the hydrolysis of phospholipids, leading to the production of arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins.[2] this compound is a specific inhibitor of sPLA2-IIA, demonstrating therapeutic potential in preclinical models of inflammatory bowel disease, adjuvant-induced arthritis, and metabolic syndrome.[1][3] These notes detail the administration of this compound in rats for efficacy and pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in rats following oral and intravenous administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration) [1][4]
| Parameter | Value | Unit |
| Dose | 5 | mg/kg |
| Cmax | ~0.2 | µg/mL |
| Tmax | ~2 | h |
| Oral Bioavailability | ~4 | % |
| Plasma Concentration (18-24h post-dose) | ~0.05 | µg/mL |
Table 2: Efficacious Doses of this compound in Rat Models
| Rat Model | Dose | Route of Administration | Reference |
| TNBS-induced colitis | 5 mg/kg/day | Oral | [1] |
| Adjuvant-induced arthritis | 1 and 5 mg/kg/day | Oral | [1] |
| Diet-induced metabolic syndrome | 5 mg/kg/day | Oral | [3][4][5] |
| Intestinal reperfusion injury | 10 mg/kg | Oral | [6] |
Experimental Protocols
Oral Administration of this compound in a Rat Model of Diet-Induced Metabolic Syndrome
This protocol is adapted from studies investigating the effect of this compound on metabolic dysfunction in rats fed a high-carbohydrate, high-fat diet.[4]
Materials:
-
This compound
-
Vehicle (e.g., Olive oil)
-
Male Wistar rats
-
High-carbohydrate, high-fat (HCHF) diet
-
Standard rodent chow
-
Oral gavage needles
-
Syringes
Procedure:
-
Induction of Metabolic Syndrome: House male Wistar rats and provide them with a high-carbohydrate, high-fat diet for a period of 8 to 16 weeks to induce obesity and metabolic dysfunction. A control group should be fed a standard cornstarch diet.[4]
-
Preparation of this compound Formulation: Suspend this compound in olive oil to achieve the desired concentration for a 5 mg/kg/day dosage.[4] Ensure the suspension is homogenous before each administration.
-
Administration: Beginning at week 8 of the dietary regimen, administer this compound (5 mg/kg) or the vehicle control to the rats daily via oral gavage.[4]
-
Monitoring: Monitor body weight, food intake, and other relevant metabolic parameters throughout the study.
-
Endpoint Analysis: At the end of the treatment period (e.g., 16 weeks), collect blood and tissue samples for analysis of plasma and adipose tissue prostaglandin E2 (PGE2) concentrations, gene expression of sPLA2-IIA, and other relevant biomarkers.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Mechanism of action of this compound in modulating adipocyte signaling.
Caption: General experimental workflow for in vivo this compound studies in rats.
Safety and Toxicology
In a single-dose study in mice, this compound was administered at 300 mg/kg orally with no significant toxic effects observed.[1] Furthermore, it showed no significant off-target effects in a screen against 25 enzymes and 30 human G protein-coupled receptors.[1]
Discussion
The provided protocols and data demonstrate that this compound is an orally active inhibitor of sPLA2-IIA in rats. The typical effective oral dose is 5 mg/kg/day, administered as a suspension in olive oil.[1][4] Pharmacokinetic studies reveal that although oral bioavailability is low, this compound reaches detectable and effective concentrations in plasma.[1][4] The mechanism of action involves the inhibition of sPLA2-IIA, leading to a reduction in PGE2 production and subsequent modulation of the PGE2-EP3-cAMP signaling pathway, which has been shown to improve metabolic parameters in diet-induced obese rats.[3][4] Researchers should consider the specific rat model and disease pathology when designing studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Secretory phospholipase A2 group IIA modulates insulin sensitivity and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Inhibitor of Phospholipase A2 Group IIA Modulates Adipocyte Signaling and Protects Against Diet-Induced Metabolic Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. An inhibitor of phospholipase A2 group IIA modulates adipocyte signaling and protects against diet-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for KH064 in a Diet-Induced Obesity Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH064 is a potent and selective inhibitor of the Group IIA secretory phospholipase A2 (sPLA2-IIA), an enzyme implicated in inflammatory processes and metabolic dysfunction. In the context of diet-induced obesity, sPLA2-IIA expressed by immune cells within adipose tissue contributes to a chronic inflammatory state and impaired lipid metabolism. Inhibition of sPLA2-IIA by this compound presents a promising therapeutic strategy to mitigate obesity and its associated metabolic complications.
These application notes provide a summary of the effective dosage and experimental protocols for this compound based on preclinical studies in a diet-induced obese animal model. It is critical to note that the primary efficacy studies have been conducted in Wistar rats , as common laboratory mouse strains like C57BL/6 have a natural mutation that makes them deficient in Pla2g2a, the target of this compound. Therefore, the following protocols are adapted from rat studies and would require validation in a suitable mouse model, such as those genetically engineered to express human sPLA2-IIA.
Mechanism of Action of this compound in Adipose Tissue
In diet-induced obesity, immune cells infiltrate adipose tissue and overexpress sPLA2-IIA. This enzyme hydrolyzes phospholipids, leading to the production of arachidonic acid, which is subsequently converted to prostaglandins like PGE2. PGE2 then acts on adipocytes to inhibit lipolysis. This compound selectively inhibits sPLA2-IIA, thereby reducing PGE2 levels. This relieves the inhibition of lipolysis in adipocytes, promoting the breakdown of stored fats.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study in which diet-induced obese Wistar rats were treated with this compound.
Table 1: Effect of this compound on Body Weight and Adiposity in Diet-Induced Obese Rats
| Parameter | Diet-Induced Obese (Control) | Diet-Induced Obese + this compound (5 mg/kg/day) |
| Body Weight Gain (Weeks 8-16) | 19 ± 1% | 9 ± 1%[1] |
| Total Visceral Fat | Increased | Attenuated[1] |
Table 2: Metabolic Parameters in Diet-Induced Obese Rats Treated with this compound
| Parameter | Diet-Induced Obese (Control) | Diet-Induced Obese + this compound (5 mg/kg/day) |
| Insulin Sensitivity | Impaired | Markedly Improved[2] |
| Glucose Intolerance | Impaired | Markedly Improved[2] |
| Adipose Tissue PGE2 Concentration | Elevated | Prevented Increase[2] |
| Adipose Tissue Macrophage Infiltration | Increased | Prevented Increase[2] |
Experimental Protocols
Diet-Induced Obesity Model
This protocol describes the induction of obesity in a rodent model, which is a prerequisite for testing the efficacy of this compound.
References
Application Notes and Protocols for In Vitro Studies of KH064 in HMDM and PBMC Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
KH064 is a potent and selective inhibitor of the human Group IIA secreted phospholipase A2 (sPLA2-IIA). This enzyme plays a crucial role in the inflammatory process by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor for various pro-inflammatory mediators, including prostaglandins. In human immune cells such as monocyte-derived macrophages (HMDM) and peripheral blood mononuclear cells (PBMC), sPLA2-IIA activity is implicated in the response to inflammatory stimuli like lipopolysaccharide (LPS). These application notes provide detailed protocols for studying the in vitro effects of this compound on HMDM and PBMC, focusing on its ability to modulate inflammatory responses.
Mechanism of Action
This compound selectively inhibits sPLA2-IIA, thereby blocking the release of arachidonic acid from cell membranes. This reduction in available arachidonic acid leads to decreased production of downstream inflammatory mediators, most notably Prostaglandin E2 (PGE2), which is synthesized via the cyclooxygenase (COX) pathway. By attenuating PGE2 production, this compound can modulate various aspects of the inflammatory response, including cytokine release and immune cell activation.
Data Presentation
The following tables summarize the expected quantitative data from in vitro studies with this compound.
Table 1: Effect of this compound on PGE2 Production in LPS-Stimulated HMDM and PBMC
| Cell Type | Stimulant (Concentration) | This compound Concentration | Incubation Time (hours) | PGE2 Inhibition (%) |
| HMDM | LPS (100 ng/mL) | 100 nM | 24 | Expected significant inhibition |
| HMDM | LPS (100 ng/mL) | 1 µM | 24 | Expected strong inhibition |
| PBMC | LPS (1 µg/mL) | 100 nM | 24 | Expected significant inhibition |
| PBMC | LPS (1 µg/mL) | 1 µM | 24 | Expected strong inhibition |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated HMDM
| Cytokine | Stimulant (Concentration) | This compound Concentration | Incubation Time (hours) | Change in Cytokine Level |
| TNF-α | LPS (100 ng/mL) | 1 µM | 6 | Expected reduction |
| IL-6 | LPS (100 ng/mL) | 1 µM | 24 | Expected reduction |
| IL-1β | LPS (100 ng/mL) | 1 µM | 24 | Expected reduction |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMC)
Materials:
-
Whole blood from healthy donors collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a sterile centrifuge tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new sterile centrifuge tube.
-
Wash the cells by adding 3 volumes of sterile PBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer and assess viability with trypan blue.
Protocol 2: Generation of Human Monocyte-Derived Macrophages (HMDM)
Materials:
-
Isolated PBMCs (from Protocol 1)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
Procedure:
-
Seed the isolated PBMCs in a culture plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Incubate for 2-3 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Gently wash the plate with sterile PBS to remove non-adherent cells (lymphocytes).
-
Add fresh complete RPMI-1640 medium containing 50 ng/mL of human M-CSF.
-
Incubate for 5-7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days to allow for differentiation of monocytes into macrophages.
Protocol 3: In Vitro Treatment of HMDM and PBMC with this compound and LPS Stimulation
Materials:
-
Cultured HMDM or freshly isolated PBMC
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete RPMI-1640 medium
Procedure:
-
Plate HMDM or PBMC at a desired density (e.g., 1 x 10^6 cells/mL) in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL for HMDM, 1 µg/mL for PBMC). Include an unstimulated control group.
-
Incubate for the desired time period (e.g., 6 hours for TNF-α, 24 hours for PGE2, IL-6, and IL-1β).
-
Collect the cell culture supernatants for analysis of PGE2 and cytokine levels.
-
Cell lysates can be prepared for analysis of intracellular signaling pathways.
Protocol 4: Measurement of PGE2 and Cytokine Levels
Materials:
-
Cell culture supernatants from Protocol 3
-
PGE2 ELISA kit
-
ELISA kits for human TNF-α, IL-6, and IL-1β
Procedure:
-
Follow the manufacturer's instructions for the respective ELISA kits to quantify the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the collected cell culture supernatants.
-
Read the absorbance using a microplate reader and calculate the concentrations based on the standard curve.
Protocol 5: Analysis of NF-κB and NLRP3 Inflammasome Activation
Materials:
-
Cell lysates from Protocol 3
-
Antibodies for Western blot analysis (e.g., anti-phospho-IKK, anti-IκBα, anti-phospho-p65, anti-caspase-1, anti-IL-1β)
-
Reagents and equipment for Western blotting
Procedure:
-
Prepare cell lysates from HMDM treated as described in Protocol 3 at various time points (e.g., 15, 30, 60 minutes for NF-κB; 1-4 hours for NLRP3).
-
Perform Western blot analysis to assess the phosphorylation of IKK and p65, the degradation of IκBα, and the cleavage of caspase-1 and pro-IL-1β.
Mandatory Visualizations
Caption: Experimental workflow for in vitro studies of this compound.
Caption: this compound inhibits the sPLA2-IIA signaling pathway.
Caption: Hypothesized downstream effects of this compound on inflammatory pathways.
Application Notes and Protocols: Inhibition of PGE2 Secretion in Jurkat Cells Using KH064
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a potent lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, immune regulation, and cancer biology.[1][2] The synthesis of PGE2 is initiated by the release of arachidonic acid from membrane phospholipids, a step catalyzed by phospholipase A2 (PLA2) enzymes.[2] Secretory PLA2 group IIA (sPLA2-IIA) is a key isoform implicated in inflammatory conditions, and its inhibition presents a promising therapeutic strategy.[3][4] Jurkat cells, a human T-lymphocyte cell line, are a widely used in vitro model for studying T-cell signaling and immune responses. This document provides detailed protocols for investigating the effect of KH064, a potent and selective inhibitor of sPLA2-IIA, on PGE2 secretion in Jurkat cells.
This compound is a selective inhibitor of sPLA2-IIA with a reported IC50 of 29 nM.[5] While the expression and role of sPLA2-IIA in Jurkat cells are still under investigation, its presence and function in other immune cells, including T-cells, suggest its potential involvement in PGE2 production in this cell line.[3][6] These application notes provide a framework for stimulating Jurkat cells to produce PGE2, treating the cells with this compound, and quantifying the subsequent inhibition of PGE2 secretion. Additionally, a protocol for assessing the cytotoxic effects of the inhibitor is included to ensure that the observed reduction in PGE2 is not due to a decrease in cell viability.
Signaling Pathway of PGE2 Synthesis and Inhibition by this compound
The synthesis of PGE2 is a multi-step enzymatic cascade. The diagram below illustrates the key steps in this pathway and the proposed point of inhibition by this compound.
Caption: PGE2 synthesis pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the overall experimental procedure for assessing the inhibitory effect of this compound on PGE2 secretion in Jurkat cells.
Caption: Experimental workflow for this compound treatment and analysis.
Data Presentation
The following table summarizes hypothetical data from an experiment investigating the dose-dependent inhibition of PGE2 secretion by this compound in Jurkat cells stimulated with PMA and Ionomycin.
| This compound Concentration (nM) | PGE2 Concentration (pg/mL) (Mean ± SD) | Percent Inhibition (%) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 1520 ± 125 | 0 | 100 ± 5.2 |
| 10 | 1216 ± 98 | 20 | 98 ± 4.8 |
| 30 | 790 ± 65 | 48 | 97 ± 5.5 |
| 100 | 410 ± 38 | 73 | 95 ± 6.1 |
| 300 | 228 ± 25 | 85 | 93 ± 5.9 |
| 1000 | 152 ± 18 | 90 | 91 ± 6.3 |
Note: The data presented in this table are for illustrative purposes only and should be replaced with experimentally generated results.
Experimental Protocols
Jurkat Cell Culture
This protocol describes the routine maintenance of the Jurkat cell line.
Materials:
-
Jurkat cells (ATCC TIB-152)
-
RPMI 1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
Complete Growth Medium:
-
RPMI 1640
-
10% (v/v) Heat-Inactivated FBS
-
1% (v/v) Penicillin-Streptomycin
Procedure:
-
Maintain Jurkat cells in T-75 flasks containing complete growth medium at 37°C in a humidified incubator with 5% CO2.
-
Monitor cell density and viability regularly. Jurkat cells grow in suspension.
-
Subculture the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To subculture, transfer the cell suspension to a 50 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Seed a new T-75 flask with the desired number of cells in fresh complete growth medium.
Inhibition of PGE2 Secretion Assay
This protocol details the treatment of Jurkat cells with this compound followed by stimulation to induce PGE2 production.
Materials:
-
Jurkat cells in logarithmic growth phase
-
Complete Growth Medium (as described in Protocol 1)
-
This compound (prepare a stock solution in DMSO, e.g., 10 mM)
-
Phorbol 12-myristate 13-acetate (PMA) (prepare a stock solution in DMSO, e.g., 1 mg/mL)
-
Ionomycin (prepare a stock solution in DMSO, e.g., 1 mg/mL)
-
96-well cell culture plates
-
DMSO (cell culture grade)
Procedure:
-
Harvest Jurkat cells and resuspend them in fresh complete growth medium to a final concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete growth medium from your stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., ≤ 0.1%).
-
Add 50 µL of the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the appropriate wells.
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a stimulation cocktail of PMA and Ionomycin in complete growth medium. A final concentration of 50 ng/mL PMA and 1 µg/mL Ionomycin is a good starting point.[7]
-
Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the 96-well plate at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until ready for PGE2 quantification by ELISA.
PGE2 Quantification by ELISA
This protocol provides a general outline for a competitive ELISA to measure PGE2 concentrations in the collected cell culture supernatants. Always refer to the specific manufacturer's instructions for the ELISA kit being used.
Materials:
-
PGE2 ELISA Kit (containing PGE2 standard, PGE2 conjugate, primary antibody, wash buffer, substrate, and stop solution)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Thaw the collected supernatants and PGE2 standards on ice.
-
Prepare the standard curve by serially diluting the PGE2 standard according to the kit's instructions.
-
Add standards, controls, and samples (supernatants) to the appropriate wells of the antibody-coated microplate.
-
Add the PGE2 conjugate to each well.
-
Add the primary antibody to each well.
-
Incubate the plate as per the manufacturer's instructions (e.g., 2 hours at room temperature with shaking).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the PGE2 concentration in your samples by interpolating from the standard curve.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of this compound on Jurkat cells, ensuring that the observed inhibition of PGE2 secretion is not a result of cell death.
Materials:
-
Jurkat cells
-
Complete Growth Medium
-
This compound
-
96-well cell culture plate (a separate plate from the PGE2 assay)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Plate the Jurkat cells and treat with the same concentrations of this compound as in the PGE2 inhibition assay (Protocol 2). It is recommended to set up a parallel plate for the MTT assay.
-
Incubate the cells for the same duration as the PGE2 experiment (e.g., 24 hours).
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Conclusion
These protocols provide a comprehensive guide for researchers to investigate the inhibitory effects of this compound on PGE2 secretion in Jurkat cells. By following these detailed methodologies, researchers can generate robust and reproducible data to elucidate the role of sPLA2-IIA in T-cell biology and evaluate the therapeutic potential of its inhibitors. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pro-inflammatory Secretory Phospholipase A2 Type IIA Binds to Integrins αvβ3 and α4β1 and Induces Proliferation of Monocytic Cells in an Integrin-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of phospholipase A2 inhibitors on mouse T lymphocytes. II. Phospholipase A2 inhibitors induce T cell hybridomas and a T cell clone for the formation of glycosylation-inhibiting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for KH064 in HMC-1 and THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of KH064, a potent secretory phospholipase A2 (sPLA2) inhibitor, on the human mast cell line HMC-1 and the human monocytic cell line THP-1. The protocols focus on two key inflammatory pathways: mast cell degranulation and NLRP3 inflammasome activation.
Introduction
This compound is a D-tyrosine derivative that acts as a potent and orally active inhibitor of secretory phospholipase A2 (sPLA2), with an IC50 of 29 nM for the human nonpancreatic isoform IIa (hnpsPLA2-IIa)[1][2][3]. Given the role of sPLA2 in inflammatory processes, this compound presents a valuable tool for investigating its involvement in mast cell and macrophage-mediated inflammation.
-
In HMC-1 cells , which are a model for human mast cells, sPLA2 has been implicated in the degranulation process. Therefore, this compound can be utilized to explore the inhibition of mast cell degranulation.
-
In THP-1 cells , a widely used model for human monocytes and macrophages, the inhibition of a related enzyme, lipoprotein-associated phospholipase A2 (Lp-PLA2), has been shown to suppress the activation of the NLRP3 inflammasome[4]. This suggests that this compound may also modulate NLRP3 inflammasome activity.
Data Presentation
The following tables summarize hypothetical quantitative data for the described experimental protocols. These tables are intended to serve as a template for presenting experimental results.
Table 1: Effect of this compound on Mast Cell Degranulation in HMC-1 Cells
| Treatment Group | This compound Concentration (nM) | β-Hexosaminidase Release (% of control) | Tryptase Release (ng/mL) |
| Vehicle Control | 0 | 100 ± 8.5 | 50.2 ± 4.1 |
| This compound | 1 | 95.3 ± 7.9 | 48.1 ± 3.8 |
| This compound | 10 | 72.1 ± 6.3 | 35.9 ± 3.1 |
| This compound | 100 | 45.8 ± 5.1 | 22.5 ± 2.4 |
| This compound | 1000 | 25.4 ± 3.9 | 12.8 ± 1.9 |
| Positive Control (A23187) | - | 350.6 ± 25.1 | 180.4 ± 15.7 |
Table 2: Effect of this compound on NLRP3 Inflammasome Activation in THP-1 Cells
| Treatment Group | This compound Concentration (nM) | IL-1β Release (pg/mL) |
| Vehicle Control | 0 | 1500 ± 120 |
| This compound | 1 | 1450 ± 115 |
| This compound | 10 | 1100 ± 95 |
| This compound | 100 | 650 ± 58 |
| This compound | 1000 | 300 ± 35 |
| Positive Control (LPS + Nigericin) | - | 2500 ± 210 |
| Negative Control (LPS only) | - | 250 ± 30 |
Experimental Protocols
Protocol 1: Inhibition of Mast Cell Degranulation in HMC-1 Cells
This protocol details the procedure to assess the inhibitory effect of this compound on the degranulation of HMC-1 cells. Degranulation is induced by a calcium ionophore (A23187) and quantified by measuring the release of β-hexosaminidase and tryptase.
Materials:
-
HMC-1 cell line
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Calcium Ionophore A23187
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Triton X-100
-
Tryptase ELISA kit
-
96-well plates
Procedure:
-
Cell Culture: Culture HMC-1 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 0.5 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed HMC-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute this compound to the desired concentrations (e.g., 1, 10, 100, 1000 nM) in culture medium. Add 50 µL of the this compound dilutions to the respective wells and incubate for 1 hour at 37°C. Add 50 µL of medium with the corresponding DMSO concentration to the vehicle control wells.
-
Induction of Degranulation: Prepare a working solution of Calcium Ionophore A23187 in Tyrode's buffer (final concentration 1 µM). Add 50 µL of the A23187 solution to all wells except the negative control (add 50 µL of Tyrode's buffer instead). Incubate for 30 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well for the β-hexosaminidase and tryptase assays.
-
β-Hexosaminidase Assay:
-
To determine total β-hexosaminidase release, lyse the cells in the remaining wells by adding 150 µL of 0.1% Triton X-100.
-
Add 20 µL of the collected supernatant or cell lysate to a new 96-well plate.
-
Add 20 µL of 1 mM PNAG solution to each well and incubate for 1.5 hours at 37°C.
-
Stop the reaction by adding 250 µL of stop solution (0.1 M Na2CO3/0.1 M NaHCO3).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release relative to the total release in the lysed cells.
-
-
Tryptase Assay: Measure the concentration of tryptase in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
Protocol 2: Inhibition of NLRP3 Inflammasome Activation in THP-1 Cells
This protocol describes how to evaluate the inhibitory potential of this compound on the NLRP3 inflammasome in THP-1 cells. The inflammasome is activated using a two-signal approach (LPS and nigericin), and its activity is assessed by measuring the release of Interleukin-1β (IL-1β).
Materials:
-
THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Human IL-1β ELISA kit
-
24-well plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
To differentiate THP-1 cells into macrophage-like cells, seed the cells in a 24-well plate at a density of 5 x 10^5 cells/well in the presence of 100 ng/mL PMA.
-
Incubate for 48-72 hours. After incubation, the cells will be adherent.
-
Remove the PMA-containing medium, wash the cells once with fresh RPMI-1640, and add 500 µL of fresh medium. Allow the cells to rest for 24 hours before the experiment.
-
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute this compound to the desired concentrations (e.g., 1, 10, 100, 1000 nM) in RPMI-1640 medium. Replace the medium in each well with 450 µL of the respective this compound dilution and incubate for 1 hour at 37°C. Add medium with the corresponding DMSO concentration to the vehicle control wells.
-
Priming (Signal 1): Add 50 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 3 hours at 37°C.
-
Activation (Signal 2): Add 50 µL of nigericin solution (final concentration 10 µM) to the LPS-primed wells. Incubate for 1 hour at 37°C.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Collect the supernatant from each well.
-
IL-1β Measurement: Measure the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Inhibition of Mast Cell Degranulation by this compound.
Caption: Inhibition of NLRP3 Inflammasome by this compound.
Caption: HMC-1 Degranulation Inhibition Workflow.
Caption: THP-1 NLRP3 Inhibition Workflow.
References
- 1. Release of 14-kDa group-II phospholipase A2 from activated mast cells and its possible involvement in the regulation of the degranulation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Mast Cell Line HMC1 Expresses Functional Mas-Related G-Protein Coupled Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid identification of human mast cell degranulation regulators using functional genomics coupled to high-resolution confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of KH064 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH064 is a potent and selective inhibitor of Group IIA secretory phospholipase A2 (sPLA2-IIA), an enzyme implicated in various inflammatory diseases.[1] Its anti-inflammatory properties have been demonstrated in several animal models.[1] This document provides detailed application notes and protocols for the preparation and oral administration of this compound in animal models, particularly for researchers in pharmacology and drug development.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from preclinical studies. This information is essential for dose calculations and understanding the pharmacokinetic profile of the compound.
| Parameter | Value | Species | Notes |
| In Vitro Potency | |||
| IC50 (human sPLA2-IIA) | 29 nM | Human | |
| In Vivo Efficacy | |||
| Effective Oral Dose | 1-5 mg/kg/day | Rat | Effective in models of arthritis, colitis, and metabolic syndrome.[1] |
| Pharmacokinetics (5 mg/kg, p.o.) | |||
| Cmax | ~0.2 µg/mL | Rat | |
| Tmax | ~2 hours | Rat | |
| Oral Bioavailability | ~4% | Rat | |
| Toxicology | |||
| Acute Toxicity | No substantive toxic effects at a single 300 mg/kg oral dose | Mouse |
Signaling Pathway of sPLA2-IIA and Inhibition by this compound
Secretory PLA2-IIA is a key enzyme in the inflammatory cascade. Upon stimulation by pro-inflammatory signals, sPLA2-IIA is secreted and acts on the phospholipids of cell membranes, releasing arachidonic acid (AA). AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, such as prostaglandins (e.g., PGE2) and leukotrienes. This compound selectively inhibits sPLA2-IIA, thereby blocking the initial step of this inflammatory pathway.
Caption: sPLA2-IIA signaling and this compound inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in Carboxymethyl Cellulose (CMC)
This protocol is suitable for creating a homogenous suspension of this compound for oral gavage, particularly for compounds with low aqueous solubility.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile, deionized water
-
Sterile glass vials
-
Magnetic stirrer and stir bar or vortex mixer
-
Calibrated balance
-
Spatula
Procedure:
-
Prepare the Vehicle: Dissolve the appropriate amount of CMC in sterile, deionized water to create a 0.5% (w/v) solution. Stir until fully dissolved. A clear, slightly viscous solution should be formed.
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and volume.
-
Prepare the Suspension:
-
Transfer the weighed this compound powder into a sterile glass vial.
-
Add a small amount of the 0.5% CMC vehicle to the vial to form a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring or vortexing.
-
Continue to stir or vortex the suspension for at least 15-30 minutes to ensure a uniform and homogenous mixture.
-
-
Storage and Administration:
-
It is recommended to prepare the suspension fresh daily.[2]
-
If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.
-
Administer the suspension to the animal model via oral gavage using an appropriately sized feeding needle.
-
Protocol 2: Preparation of this compound Solution/Suspension using a Co-Solvent System
This protocol utilizes a co-solvent system to improve the solubility of this compound and is based on a common formulation for poorly soluble drugs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Prepare the Vehicle Mixture: In a sterile container, prepare the vehicle by mixing the components in the following ratio (v/v/v/v):
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Sterile deionized water
-
Mix the components thoroughly until a clear solution is formed.
-
-
Dissolve/Suspend this compound:
-
Accurately weigh the required amount of this compound.
-
First, dissolve the this compound powder in the DMSO portion of the vehicle.
-
Gradually add the PEG300, vortexing to mix.
-
Add the Tween 80 and continue to mix.
-
Finally, add the sterile water to the final volume and vortex until a clear solution or a fine, homogenous suspension is achieved.
-
-
Storage and Administration:
-
This formulation should be prepared fresh before each use.
-
Administer the solution/suspension via oral gavage.
-
Experimental Workflow for Oral Administration
The following diagram illustrates the general workflow for preparing and administering this compound to animal models.
Caption: Workflow for this compound oral administration.
Important Considerations
-
Vehicle Selection: The choice of vehicle can significantly impact the solubility, stability, and bioavailability of the compound. It is crucial to select a vehicle that is well-tolerated by the animal species and appropriate for the study duration.[3] For poorly water-soluble compounds like this compound, suspension formulations using agents like methylcellulose or co-solvent systems are common.[4][5]
-
Formulation Preparation: Always prepare formulations under sterile conditions to prevent contamination. For suspensions, ensure thorough mixing to achieve a uniform particle distribution before each administration. It is generally recommended to prepare formulations fresh daily to avoid potential degradation or precipitation of the compound.[2]
-
Animal Handling and Dosing: Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals. The volume administered should be appropriate for the size and species of the animal.
-
Control Groups: Always include a vehicle control group in your experiments to account for any effects of the formulation itself.
By following these detailed protocols and considering the key factors outlined, researchers can confidently prepare and administer this compound for oral administration in animal models, ensuring accurate dosing and reproducible results in their preclinical studies.
References
- 1. Proinflammatory secreted phospholipase A2 type IIA (sPLA-IIA) induces integrin activation through direct binding to a newly identified binding site (site 2) in integrins αvβ3, α4β1, and α5β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Inhibitor of Phospholipase A2 Group IIA Modulates Adipocyte Signaling and Protects Against Diet-Induced Metabolic Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KH064 Treatment in a Rat Model of Intestinal Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal ischemia-reperfusion (I/R) injury is a significant cause of morbidity and mortality, arising from conditions such as mesenteric artery embolism, small bowel transplantation, and shock. The pathophysiology involves a dual insult: initial ischemic damage from oxygen deprivation, followed by a more severe reperfusion injury characterized by inflammation, oxidative stress, and tissue damage. A key inflammatory mediator in this process is the group IIa secretory phospholipase A2 (sPLA2-IIA), which hydrolyzes phospholipids to generate pro-inflammatory lipid mediators.
KH064 is a potent and selective inhibitor of sPLA2-IIA. Research has demonstrated its efficacy in mitigating tissue damage in a rat model of intestinal I/R injury.[1] These application notes provide a summary of the quantitative effects of this compound and detailed protocols for its use in a preclinical rat model of intestinal I/R injury, based on published findings.
Data Presentation: Efficacy of this compound in Intestinal I/R Injury
The following tables summarize the quantitative data from a study evaluating the protective effects of a selective sPLA2-IIA inhibitor, consistent with this compound, in a rat model of intestinal ischemia-reperfusion injury. The data is based on an experimental model of 30 minutes of ischemia followed by 150 minutes of reperfusion.
Table 1: Effect of sPLA2-IIA Inhibitor on Systemic Markers of Injury
| Treatment Group | Neutrophil Count (relative to baseline) | Serum AST Levels (relative to baseline) | Mean Arterial Pressure (% of baseline at 60 min reperfusion) |
| Sham | Normal | Normal | ~100% |
| I/R Injury (Vehicle) | Significantly Decreased (Neutropenia) | Significantly Elevated | 69.0 ± 3% |
| I/R + sPLA2-IIA Inhibitor (5 mg/kg, i.v.) | Significantly Inhibited Neutropenia | Significantly Inhibited Elevation | Significantly Prevented Hypotension |
| I/R + sPLA2-IIA Inhibitor (10 mg/kg, p.o.) | Significantly Inhibited Neutropenia | Significantly Inhibited Elevation | Not Reported |
AST: Aspartate Aminotransferase. Data compiled from a study by Li et al. (2 a.C.).
Table 2: Effect of sPLA2-IIA Inhibitor on Local Intestinal Injury
| Treatment Group | Intestinal Edema (Wet/Dry Weight Ratio) | Histological Injury Score (e.g., Chiu Score) |
| Sham | Baseline | Grade 0-1 |
| I/R Injury (Vehicle) | Significantly Increased | Severe Mucosal Damage |
| I/R + sPLA2-IIA Inhibitor (5 mg/kg, i.v.) | Significantly Inhibited | Offered Protection to Mucosal Layer |
| I/R + sPLA2-IIA Inhibitor (10 mg/kg, p.o.) | Significantly Inhibited | Offered Protection to Mucosal Layer |
Data compiled from a study by Li et al. (2 a.C.).
Experimental Protocols
The following protocols are detailed methodologies for inducing intestinal I/R injury in a rat model and for the assessment of the therapeutic efficacy of this compound.
Protocol 1: Rat Model of Intestinal Ischemia-Reperfusion Injury
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., Isoflurane, or Ketamine/Xylazine cocktail)
-
Heating pad to maintain body temperature
-
Surgical instruments (scalpel, forceps, retractors, microvascular clamps)
-
Suture materials
-
Heparin solution (optional, to prevent thrombosis upon reperfusion)
-
Sterile saline solution
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using a suitable anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[2]
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Shave the abdomen and sterilize the surgical area with an appropriate antiseptic solution.
-
-
Surgical Procedure:
-
Induction of Ischemia:
-
Occlude the SMA with a non-traumatic microvascular clamp to induce ischemia.[4][5] Successful occlusion is confirmed by the cessation of pulsation distal to the clamp and a visible paleness of the intestine.
-
The standard duration for ischemia in this model is 30-60 minutes.[3][4] For this protocol, an ischemia time of 30 minutes is used.
-
After placing the clamp, return the intestines to the abdominal cavity and cover with a saline-moistened gauze to prevent dehydration.
-
-
Reperfusion:
-
After the ischemic period, re-expose the SMA and carefully remove the microvascular clamp to initiate reperfusion.
-
Successful reperfusion is indicated by the return of blood flow and color to the intestine.
-
The standard duration for reperfusion is 60-150 minutes.[4] For this protocol, a reperfusion time of 150 minutes is used.
-
-
Sham Control Group:
-
Sham-operated control animals undergo the same surgical procedure, including isolation of the SMA, but without the application of the vascular clamp.[6]
-
-
Sample Collection:
-
At the end of the reperfusion period, collect blood samples via cardiac puncture for biochemical analysis (e.g., AST).
-
Euthanize the animal and harvest intestinal tissue segments for histological analysis, myeloperoxidase (MPO) assay, and wet-to-dry weight ratio measurement.
-
Protocol 2: Administration of this compound
Materials:
-
This compound compound
-
Vehicle for dissolution (e.g., sterile saline, or as specified by the manufacturer)
-
Gavage needles (for oral administration)
-
Syringes and needles (for intravenous administration)
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration. For oral administration, a common dose is 10 mg/kg . For intravenous administration, a dose of 5 mg/kg has been used.
-
-
Administration:
-
Oral (p.o.) Administration: Administer the this compound solution (10 mg/kg) via oral gavage. This is typically done at a specified time point before the induction of ischemia (e.g., 1-2 hours prior).
-
Intravenous (i.v.) Administration: Administer the this compound solution (5 mg/kg) via a suitable vein (e.g., tail vein or femoral vein) prior to the onset of ischemia.
-
-
Treatment Groups:
-
Sham Group: Animals undergo sham surgery and receive the vehicle.
-
I/R + Vehicle Group: Animals are subjected to I/R injury and receive the vehicle.
-
I/R + this compound Group: Animals are subjected to I/R injury and receive the this compound treatment.
-
Protocol 3: Assessment of Intestinal Injury
1. Histological Evaluation (Chiu Score):
-
Fix intestinal tissue samples in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section at 5 µm, and stain with hematoxylin and eosin (H&E).
-
Examine the slides under a light microscope and score the degree of mucosal injury using the Chiu scoring system.[2][7][8][9]
Chiu Scoring System:
-
Grade 0: Normal mucosal villi.
-
Grade 1: Development of subepithelial Gruenhagen's space, usually at the apex of the villus.
-
Grade 2: Extension of the subepithelial space with moderate lifting of the epithelial layer from the lamina propria.
-
Grade 3: Massive epithelial lifting along the sides of the villi. Some denuded villi may be present.
-
Grade 4: Denuded villi with the lamina propria and dilated capillaries exposed.
-
Grade 5: Digestion and disintegration of the lamina propria, hemorrhage, and ulceration.
2. Quantification of Intestinal Edema (Wet-to-Dry Weight Ratio):
-
Harvest a segment of the intestine and gently blot it to remove excess fluid.
-
Record the initial weight (wet weight).
-
Dry the tissue in an oven at 60°C for 48-72 hours until a constant weight is achieved.[6]
-
Record the final weight (dry weight).
-
Calculate the wet-to-dry weight ratio as: (Wet Weight - Dry Weight) / Dry Weight.[6][10]
3. Myeloperoxidase (MPO) Assay for Neutrophil Infiltration:
-
Homogenize a pre-weighed intestinal tissue sample in a phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[11][12][13]
-
Centrifuge the homogenate and collect the supernatant.
-
The MPO activity in the supernatant is determined spectrophotometrically by measuring the hydrogen peroxide-dependent oxidation of a substrate like o-dianisidine dihydrochloride.[11][13]
-
The change in absorbance over time is used to calculate MPO activity, which is expressed as units per gram of tissue.[11]
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for evaluating this compound in a rat model of intestinal I/R injury.
Caption: Putative signaling pathway of this compound in intestinal I/R injury.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Rodent Model of Intestinal Ischemia-Reperfusion Injury via Occlusion of the Superior Mesenteric Artery [jove.com]
- 5. dovepress.com [dovepress.com]
- 6. Intestinal Edema: Effect of enteral feeding on motility and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A mathematical model of intestinal oedema formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: KH064 in a TNBS-Induced Colitis Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with Crohn's disease and ulcerative colitis being the most common forms. The 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats is a widely used and well-established animal model that mimics many of the histopathological and immunological features of human IBD, particularly Crohn's disease.[1][2] This model is characterized by a Th1-driven inflammatory response, making it suitable for evaluating novel therapeutic agents.[2][3]
KH064 is a potent and selective inhibitor of group IIa secretory phospholipase A2 (sPLA2-IIA), an enzyme implicated in inflammatory processes through the liberation of arachidonic acid from cell membranes, a precursor to pro-inflammatory eicosanoids.[4][5] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the TNBS-induced colitis rat model, based on preclinical research findings.
Mechanism of Action
Secretory phospholipase A2 group IIA (sPLA2-IIA) is upregulated in the intestinal tissue of IBD patients and in animal models of colitis.[5] This enzyme hydrolyzes phospholipids, releasing arachidonic acid, which is then metabolized into various pro-inflammatory mediators, including prostaglandins and leukotrienes. These mediators contribute to the recruitment of inflammatory cells, edema, and tissue damage characteristic of colitis. This compound, by selectively inhibiting sPLA2-IIA, is proposed to block the initial step in this inflammatory cascade, thereby reducing the production of downstream inflammatory molecules and ameliorating the signs of colitis.[4]
Caption: Proposed mechanism of action of this compound in inhibiting sPLA2-IIA-mediated inflammation.
Experimental Data
Treatment with this compound has been shown to significantly ameliorate disease markers in the TNBS-induced colitis rat model. The data presented below is a summary of findings from preclinical studies.[4]
Table 1: Effects of this compound on Clinical and Macroscopic Parameters of TNBS-Induced Colitis
| Parameter | TNBS Control | This compound (5 mg/kg/day, p.o.) | Sulfasalazine (100 mg/kg/day, p.o.) |
| Mortality | Increased | Reduced | Reduced |
| Food Intake | Decreased | Improved | Improved |
| Body Weight | Significant Loss | Improved | Improved |
| Colon Macroscopic Score | High | Significantly Reduced | Reduced |
| Colon Edema | Severe | Significantly Reduced | No Improvement |
Table 2: Effects of this compound on Biochemical Markers of Inflammation in TNBS-Induced Colitis
| Parameter | TNBS Control | This compound (5 mg/kg/day, p.o.) |
| Colon Myeloperoxidase (MPO) Levels | Significantly Elevated | Significantly Reduced |
| Tumor Necrosis Factor-alpha (TNF-α) Levels | Significantly Elevated | Significantly Reduced |
Note: Data is qualitative based on published findings. "Reduced" or "Improved" indicates a statistically significant change compared to the TNBS control group.[4]
Experimental Protocols
The following protocols are synthesized from established methodologies for inducing colitis with TNBS and administering therapeutic compounds.[1][6][7][8]
TNBS-Induced Colitis Model in Rats
This protocol describes the induction of acute colitis in rats using TNBS.
Materials:
-
Male Wistar rats (200-250 g)
-
2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% w/v in water)
-
Ethanol (200 proof)
-
Saline (0.9% NaCl)
-
Light anesthetic (e.g., isoflurane, light ether)
-
Soft polyethylene catheter (2 mm diameter)
-
Syringes
Procedure:
-
Animal Preparation: Fast the rats for 24-36 hours with free access to water before the induction of colitis.[1][7]
-
Anesthesia: Anesthetize the rats lightly.
-
Preparation of TNBS Instillate: Prepare the TNBS solution by dissolving it in ethanol. A common preparation is to mix TNBS with 50% ethanol (v/v). The final dose of TNBS typically ranges from 100 to 150 mg/kg.[6][7][9] For a 250g rat receiving a 100 mg/kg dose, this would be 25 mg of TNBS.
-
Intrarectal Administration:
-
Post-instillation: Keep the rat in a head-down position for 1-3 minutes to prevent leakage of the instillate.[6][8]
-
Recovery: Return the rats to their cages with free access to food and water.
-
Monitoring: Monitor the animals daily for body weight, food and water intake, stool consistency, and signs of rectal bleeding. The peak of inflammation is typically observed between 3 to 7 days post-induction.[1][2]
Caption: Experimental workflow for the induction of TNBS colitis in rats.
Administration of this compound
This protocol outlines the oral administration of this compound to rats with TNBS-induced colitis.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., saline, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Treatment Groups: Randomly divide the animals into experimental groups:
-
Sham Control (Saline instillation, vehicle treatment)
-
TNBS Control (TNBS instillation, vehicle treatment)
-
This compound Treatment (TNBS instillation, this compound treatment)
-
Positive Control (e.g., TNBS instillation, Sulfasalazine treatment)
-
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. A previously reported effective dose is 5 mg/kg.[4]
-
Administration Schedule:
-
Begin treatment with this compound prior to or shortly after the induction of colitis. A common schedule is to start 24 hours after TNBS administration and continue daily for the duration of the experiment (e.g., 8 days).[4][7]
-
Administer the prepared this compound suspension or vehicle to the respective groups via oral gavage once daily.
-
-
Endpoint Analysis: At the end of the treatment period, sacrifice the animals and collect colon tissue for macroscopic scoring, histological analysis, and biochemical assays (e.g., MPO, TNF-α).
Assessment of Colitis Severity
Macroscopic Scoring:
After sacrifice, resect the colon from the cecum to the anus. Open it longitudinally, rinse with cold saline, and score the macroscopic damage based on established criteria (e.g., ulceration, inflammation, wall thickening).
Biochemical Analysis:
-
Myeloperoxidase (MPO) Assay: Homogenize a pre-weighed portion of the colon tissue. MPO activity, an indicator of neutrophil infiltration, can be measured spectrophotometrically using a commercial kit.
-
Cytokine Measurement (TNF-α): The levels of pro-inflammatory cytokines like TNF-α in colon tissue homogenates can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Signaling Pathway in TNBS Colitis and this compound Intervention
TNBS-induced colitis involves the activation of a Th1-mediated immune response, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-12.[3][8] The sPLA2-IIA enzyme, inhibited by this compound, is a key upstream component. Its activity leads to the production of lipid mediators that can further activate transcription factors like NF-κB, which drives the expression of numerous inflammatory genes, including TNF-α.
Caption: Key signaling events in TNBS-colitis and the inhibitory point of this compound.
Conclusion
This compound demonstrates significant therapeutic potential in the TNBS-induced rat model of colitis by reducing clinical signs, macroscopic colon damage, and key biochemical markers of inflammation.[4] Its specific mechanism of inhibiting sPLA2-IIA makes it a targeted therapeutic candidate for IBD. The protocols and data provided herein serve as a guide for researchers investigating the efficacy and mechanisms of sPLA2-IIA inhibitors in preclinical models of inflammatory bowel disease.
References
- 1. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]
- 3. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phospholipase A2 activating protein and idiopathic inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNBS induced colitis in rats [bio-protocol.org]
- 7. Establishment of experimental rat colitis [bio-protocol.org]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of PGE2 Inhibition by KH064 Using a Competitive ELISA Protocol
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and the screening of potential therapeutic compounds.
Introduction Prostaglandin E2 (PGE2) is a principal pro-inflammatory eicosanoid derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1][2] It is a key mediator of inflammation, pain, and fever.[1] The synthesis of PGE2 is initiated by the liberation of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2) enzymes.[3] Secretory phospholipase A2, group IIA (sPLA2-IIA), is a key enzyme in this process, and its inhibition presents a therapeutic target for inflammatory diseases.[4][5] KH064 is identified as a potent and selective, orally active inhibitor of sPLA2-IIA.[6][7] This application note provides a detailed protocol for measuring the inhibitory effect of this compound on PGE2 production in a cell-based assay using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay The protocol utilizes a competitive ELISA to quantify PGE2 in cell culture supernatants.[8][9] This assay is based on the competition between PGE2 in the sample and a fixed amount of labeled PGE2 (e.g., conjugated to Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP)) for a limited number of binding sites on a PGE2-specific antibody.[1][10] The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample. Following the addition of a substrate, a colorimetric signal is generated, which can be measured spectrophotometrically. The concentration of PGE2 in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of PGE2.[8][11]
PGE2 Biosynthesis and Inhibition Pathway
The synthesis of PGE2 begins with the cleavage of membrane phospholipids by sPLA2-IIA to release arachidonic acid (AA). AA is then converted by cyclooxygenase enzymes (COX-1/COX-2) into Prostaglandin H2 (PGH2), which is subsequently isomerized to PGE2 by microsomal prostaglandin E synthase (mPGES). This compound exerts its inhibitory effect by targeting sPLA2-IIA, thereby reducing the availability of the AA precursor.
Experimental Protocol: PGE2 Inhibition Assay
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[9][10][12][13] Users should always refer to the specific manual provided with their kit.
I. Materials and Reagents
-
PGE2 Competitive ELISA Kit (containing pre-coated 96-well plate, PGE2 standard, biotinylated or enzyme-conjugated PGE2, specific antibody, wash buffer, substrate, and stop solution)[11][14]
-
This compound (sPLA2 Inhibitor)[7]
-
Cell line capable of producing PGE2 (e.g., HMDM, PBMC, THP-1)[4]
-
Appropriate cell culture medium and supplements
-
PGE2 synthesis stimulus (e.g., Lipopolysaccharide (LPS) or Palmitic Acid)[4]
-
Dimethyl sulfoxide (DMSO) for dissolving this compound[7]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm[15]
-
Single and multi-channel pipettes
-
Sterile centrifuge tubes and microcentrifuge
-
Humidified incubator (37°C, 5% CO2)
II. Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.[7] Store aliquots at -20°C. The final DMSO concentration in the cell culture should not exceed 0.5% to avoid cytotoxicity.[16]
-
Working Solutions: On the day of the experiment, dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same final concentration of DMSO) must be included.
-
PGE2 Standards: Prepare a serial dilution of the PGE2 standard as per the kit manufacturer's instructions to generate a standard curve.[10]
-
Wash Buffer: Dilute the concentrated wash buffer to 1X with deionized water as instructed in the kit manual.[9]
III. Cell Seeding and Treatment
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Pre-incubate the cells with the inhibitor for a specific time (e.g., 1-2 hours).[4]
-
Add the stimulus (e.g., Palmitic Acid or LPS) to the wells to induce PGE2 production, except for the negative control wells.
-
Incubate the plate for an appropriate period (e.g., 24-48 hours) at 37°C and 5% CO2.
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant for PGE2 measurement. Samples can be assayed immediately or stored at -80°C.[8][13]
IV. ELISA Procedure
-
Bring all kit reagents and samples to room temperature before use.[9]
-
Add 50 µL of each standard, control, and sample supernatant to the appropriate wells of the pre-coated microplate.[8][13]
-
Add 50 µL of the biotinylated-PGE2 or HRP-conjugated PGE2 solution to each well.
-
Add 50 µL of the specific anti-PGE2 antibody to each well (note: some kits combine these steps).[10]
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at 37°C or room temperature).[8][14]
-
Wash the plate 3-5 times with 1X Wash Buffer, ensuring complete removal of liquid after the final wash.[9][11]
-
If using a biotin-based assay, add 100 µL of Streptavidin-HRP conjugate and incubate as directed.[8] Wash the plate again.
-
Add 90-100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at 37°C or room temperature.[8][13]
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 10-15 minutes of adding the Stop Solution.[11]
V. Calculation of Results
-
Generate a standard curve by plotting the mean absorbance for each standard concentration versus its known concentration. A four-parameter logistic (4-PL) curve fit is typically recommended.[11]
-
Calculate the concentration of PGE2 in each sample by interpolating its mean absorbance from the standard curve.
-
Determine the Percent Inhibition of PGE2 production for each concentration of this compound using the following formula:
% Inhibition = [1 - (PGE2 concentration with this compound / PGE2 concentration of Stimulated Vehicle Control)] x 100
ELISA Experimental Workflow
The following diagram outlines the key steps of the competitive ELISA procedure for PGE2 quantification.
Data Presentation: this compound Inhibition of PGE2
The following table presents illustrative data based on published findings where this compound was shown to reduce stimulus-induced PGE2 production by two- to five-fold in various human immune cells.[4] This demonstrates the utility of the described protocol in quantifying the inhibitory effects of this compound.
| Cell Line | Treatment Condition | PGE2 Concentration (pg/mL) (Mean ± SD) | Percent Inhibition (%) |
| THP-1 | Unstimulated Control | 55 ± 8 | - |
| Stimulated + Vehicle | 1250 ± 98 | 0% | |
| Stimulated + 10 µM this compound | 310 ± 45 | 75.2% | |
| HMDM | Unstimulated Control | 80 ± 12 | - |
| Stimulated + Vehicle | 2100 ± 150 | 0% | |
| Stimulated + 10 µM this compound | 450 ± 62 | 78.6% |
Table 1. Representative data showing the inhibition of stimulus-induced PGE2 production in human monocytic (THP-1) and macrophage (HMDM) cell lines following treatment with 10 µM this compound. Data is for illustrative purposes.
Conclusion This application note provides a comprehensive framework for quantifying the inhibitory activity of the sPLA2-IIA inhibitor, this compound, on PGE2 production. The combination of a cell-based assay and a sensitive competitive ELISA offers a robust and high-throughput compatible method for screening and characterizing potential anti-inflammatory compounds that target the eicosanoid pathway. This protocol is essential for researchers in pharmacology and drug development aiming to validate novel therapeutic agents.
References
- 1. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 2. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 3. Prostaglandin E2 amplifies cytosolic phospholipase A2- and cyclooxygenase-2-dependent delayed prostaglandin E2 generation in mouse osteoblastic cells. Enhancement by secretory phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of two new antagonists of secretory PLA2 on TNF, iNOS, and COX-2 expression in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. abcam.com [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. arborassays.com [arborassays.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. abcam.com [abcam.com]
- 15. raybiotech.com [raybiotech.com]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preparing KH064 stock solutions for cell culture experiments
This guide provides researchers, scientists, and drug development professionals with essential information for preparing and using KH064 stock solutions in cell culture experiments. It includes troubleshooting advice, frequently asked questions, detailed protocols, and key technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active inhibitor of the Group IIA secretory phospholipase A2 (sPLA2-IIA) enzyme.[1][2] Its CAS number is 393569-31-8.[1] The primary mechanism of action involves binding to the active site of sPLA2-IIA, preventing it from catalyzing the hydrolysis of phospholipids into arachidonic acid and lysophospholipids.[2][3] This action blocks the downstream production of pro-inflammatory mediators like prostaglandins and leukotrienes, and can attenuate signaling pathways such as NF-κB.[1][3]
Q2: What is the recommended solvent for preparing this compound stock solutions for cell culture?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro studies.[1][4] It is capable of dissolving both polar and nonpolar compounds and is miscible with cell culture media.[5] While other solvents like DMF and Ethanol can also be used, DMSO is typically preferred for cell-based assays.[1]
Q3: What are the typical stock and working concentrations for this compound?
Stock solution concentrations of 5 mM, 10 mM, or 20 mM in DMSO are common.[4] The final working concentration in your cell culture experiment will depend on the cell type and the specific research question. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.[6]
Q4: How should I store this compound powder and its stock solution?
The solid, crystalline form of this compound is stable for at least four years when stored appropriately.[1] It is recommended to store DMSO stock solutions at -20°C for long-term use.[7] Avoid repeated freeze-thaw cycles to maintain the integrity of the solution.
Troubleshooting Guide
Problem 1: The this compound powder is not dissolving completely in DMSO.
-
Possible Cause: The concentration may be too high, exceeding its solubility limit in DMSO (2 mg/mL).[1]
-
Solution:
-
Gently warm the solution at 37°C for a short period and vortex or sonicate to aid dissolution.
-
If precipitation persists, you may need to prepare a more dilute stock solution.
-
Ensure your DMSO is anhydrous and of high purity, as water content can affect the solubility of hydrophobic compounds.[5]
-
Problem 2: I observed precipitation in my cell culture medium after adding the this compound working solution.
-
Possible Cause: The compound may be precipitating out of the aqueous culture medium, a common issue with hydrophobic molecules.[8] This is known as "crashing out."
-
Solution:
-
Ensure the final concentration of DMSO in the culture medium is low, ideally ≤ 0.1%, as higher concentrations can be toxic to cells and also affect compound solubility.[7]
-
When diluting the DMSO stock, add it to a small volume of medium first, mix thoroughly, and then add this intermediate dilution to the final culture volume. This gradual dilution can prevent precipitation.
-
Consider using a medium supplemented with serum, as proteins like albumin can help solubilize hydrophobic compounds.
-
Problem 3: My cells are showing signs of toxicity (e.g., death, poor growth) after treatment.
-
Possible Cause 1: The concentration of this compound is too high for your specific cell line.
-
Solution 1: Perform a cytotoxicity assay (e.g., MTT assay) to determine the EC50 value and establish a non-toxic working concentration range.[9]
-
Possible Cause 2: The final concentration of the solvent (DMSO) is too high. DMSO can be toxic to cells at concentrations above 0.5%.[7]
-
Solution 2: Calculate the final DMSO concentration in your wells and ensure it does not exceed 0.1%. Remember to include a vehicle control (medium with the same final concentration of DMSO but without this compound) in all your experiments to account for any solvent-related effects.
Problem 4: I am not observing the expected biological effect.
-
Possible Cause: The this compound stock solution may have degraded, or the working concentration may be too low.
-
Solution:
-
Prepare a fresh stock solution from the powder. As a general practice for preparing stock solutions, ensure accurate weighing and complete dissolution.[10]
-
Confirm the activity of your new stock on a positive control cell line or assay if available.
-
Increase the working concentration of this compound in your experiment after confirming it is not cytotoxic at higher doses.
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | Secretory Phospholipase A2 Inhibitor | [1] |
| CAS Number | 393569-31-8 | [1] |
| Molecular Formula | C₃₁H₃₇NO₄ | [1] |
| Formula Weight | 487.6 g/mol | [1] |
| Purity | ≥95% | [1] |
| Formulation | Crystalline solid | [1] |
| Stability | ≥ 4 years | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 2 mg/mL | [1] |
| DMF | 5 mg/mL | [1] |
| Ethanol | 5 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:6) | 0.1 mg/mL | [1] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Formula Weight: 487.6 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you need to calculate the mass of this compound required.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 487.6 g/mol = 4.876 mg
-
-
Weigh the powder: Carefully weigh out 4.876 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If needed, you can gently warm the solution to 37°C for a few minutes to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller volumes in sterile cryovials to avoid multiple freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Storage: Store the aliquots at -20°C.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. An Inhibitor of Phospholipase A2 Group IIA Modulates Adipocyte Signaling and Protects Against Diet-Induced Metabolic Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | inhibitor of sPLA2-IIA | CAS# 393569-31-8 | InvivoChem [invivochem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nacalai.com [nacalai.com]
- 10. phytotechlab.com [phytotechlab.com]
Technical Support Center: KH064 for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using KH064, a selective inhibitor of phospholipase A2 group IIA (PLA2G2A), in in vitro experiments. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the human non-pancreatic secretory phospholipase A2 isoform IIa (hnpsPLA2-IIa). Its primary mechanism involves blocking the activity of this enzyme, which is responsible for hydrolyzing phospholipids to produce arachidonic acid. This, in turn, prevents the downstream synthesis of pro-inflammatory mediators like prostaglandin E2 (PGE2).
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for human non-pancreatic secretory PLA2 isoform IIa is approximately 29 nM.
Q3: In which cell types has this compound been shown to be effective in vitro?
A3: this compound has been demonstrated to effectively inhibit PGE2 production in various human immune cell lines, including human monocyte-derived macrophages (HMDM), peripheral blood mononuclear cells (PBMC), Jurkat, HMC-1, and THP-1 cells.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare stock solutions of this compound in a solvent like dimethyl sulfoxide (DMSO). For cell culture experiments, ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store stock solutions at -20°C or -80°C for long-term stability.
Optimal Concentration of this compound for In Vitro Experiments
The optimal concentration of this compound for in vitro experiments can vary depending on the cell type, the specific assay being performed, and the experimental goals. Based on available data, the following table summarizes recommended concentration ranges for key in vitro applications.
| In Vitro Assay | Cell Type | Recommended Concentration Range | Key Efficacy Marker | Reference |
| PGE2 Inhibition | Human Immune Cells (HMDM, PBMC, Jurkat, HMC-1, THP-1) | 1 µM - 10 µM | Marked reduction in palmitic acid-induced PGE2 production | [1] |
| PLA2G2A Inhibition | Enzyme Assay | 10 nM - 1 µM | Inhibition of human non-pancreatic secretory PLA2 isoform IIa activity | |
| Cell Viability | Various | 0.1 µM - 50 µM | Determine cytotoxicity; should be run in parallel with functional assays | |
| Lipolysis Assay | Adipocytes | 1 µM - 20 µM | Modulation of lipolysis | [2] |
| cAMP Measurement | Immune or Adipose Cells | 0.5 µM - 15 µM | Assessment of changes in intracellular cAMP levels |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no inhibitory effect of this compound | - Suboptimal Concentration: The concentration of this compound may be too low. - Compound Degradation: Improper storage or handling of this compound stock solution. - Cellular Resistance: The cell line used may have low expression of PLA2G2A or compensatory mechanisms. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. - Prepare fresh stock solutions of this compound and store them properly. - Verify the expression of PLA2G2A in your cell line. Consider using a different cell model if necessary. |
| High background or inconsistent results in PGE2 assay | - Non-specific binding: Issues with the ELISA/EIA kit or improper washing steps. - Sample handling: Improper collection or storage of cell culture supernatants. | - Ensure proper blocking and washing steps are followed as per the manufacturer's protocol for the PGE2 assay kit. - Collect supernatants promptly and store them at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles. |
| This compound precipitation in cell culture medium | - Low Solubility: this compound has limited solubility in aqueous solutions. - High final DMSO concentration: If the stock solution is not diluted sufficiently. | - Ensure the final concentration of DMSO in the cell culture medium is kept low (e.g., ≤ 0.1%). - Prepare intermediate dilutions of the this compound stock solution in culture medium before adding to the cells. - Visually inspect the medium for any signs of precipitation after adding this compound. |
| Observed cytotoxicity at effective concentrations | - Off-target effects: Although reported to be selective, high concentrations may lead to off-target effects. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) might be too high. | - Perform a cell viability assay (e.g., MTT, MTS) in parallel with your functional assay to determine the cytotoxic concentration range of this compound for your specific cells. - Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments. |
Experimental Protocols
Protocol 1: In Vitro PGE2 Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on PGE2 production in human immune cells stimulated with palmitic acid.
-
Cell Seeding: Seed human immune cells (e.g., HMDM, PBMC) in a 24-well plate at a density of 1 x 10^6 cells/mL in complete culture medium and incubate for 24 hours.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for 1 hour.
-
-
Stimulation:
-
Prepare a stock solution of palmitic acid complexed to BSA.
-
Add the palmitic acid solution to the wells to a final concentration of 200 µM to induce PGE2 production.
-
Incubate for 24 hours.
-
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each this compound concentration compared to the vehicle control.
Protocol 2: In Vitro Lipolysis Assay in Adipocytes
This protocol outlines a method to assess the effect of this compound on lipolysis in differentiated adipocytes by measuring glycerol release.
-
Adipocyte Differentiation: Differentiate a suitable pre-adipocyte cell line (e.g., 3T3-L1) into mature adipocytes in a 24-well plate.
-
This compound Treatment:
-
Prepare different concentrations of this compound in a suitable assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA).
-
Wash the differentiated adipocytes with PBS and then add the assay buffer containing this compound or vehicle control.
-
Incubate for the desired time period (e.g., 2-4 hours).
-
-
Glycerol Measurement:
-
Collect the assay buffer from each well.
-
Measure the glycerol concentration in the collected buffer using a commercial glycerol assay kit.
-
-
Data Analysis: Normalize the glycerol release to the total protein content in each well and compare the effect of different this compound concentrations to the vehicle control.
Visualizations
Caption: this compound signaling pathway.
Caption: PGE2 Inhibition Assay Workflow.
Caption: Troubleshooting Logic for Low Inhibition.
References
Troubleshooting KH064 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to KH064 precipitation in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the human secretory phospholipase A2 group IIA (sPLA2-IIA).[1][2] Its mechanism of action involves binding to sPLA2-IIA, thereby preventing the hydrolysis of phospholipids and the subsequent production of pro-inflammatory mediators like arachidonic acid.
Q2: What are the known downstream signaling pathways affected by this compound?
By inhibiting sPLA2-IIA, this compound can modulate several downstream signaling pathways. Primarily, it attenuates the NF-κB signaling pathway, which is crucial in inflammatory responses.[2] It has also been shown to affect the prostaglandin E2 (PGE2) signaling cascade, particularly through the EP3 receptor, which can influence cAMP levels.[3]
Q3: What is the solubility of this compound in common laboratory solvents?
This compound is a hydrophobic compound with limited solubility in aqueous solutions. It is more readily soluble in organic solvents. For detailed solubility data, please refer to the table below.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration |
| DMF | 5 mg/mL |
| DMSO | 2 mg/mL |
| Ethanol | 5 mg/mL |
| Ethanol:PBS (pH 7.2) (1:6) | 0.1 mg/mL |
Data compiled from publicly available sources.[2]
Troubleshooting Guide for this compound Precipitation
Q4: I dissolved this compound in an organic solvent to make a stock solution, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?
This is a common issue when working with hydrophobic compounds like this compound. The precipitation occurs because the compound is no longer soluble when the concentration of the organic solvent is significantly lowered in the aqueous medium.
Potential Causes and Solutions:
-
Final Organic Solvent Concentration is Too Low: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous medium may be insufficient to keep this compound in solution.
-
Solution: While preparing your working solution, try to maintain a final organic solvent concentration that is compatible with your experimental system but high enough to ensure solubility. For many cell lines, a final DMSO concentration of 0.1% to 0.5% is tolerable. Always check the tolerance of your specific cell line to the solvent.
-
-
Rapid Dilution: Adding the this compound stock solution too quickly to the aqueous medium can cause localized high concentrations of the compound, leading to immediate precipitation.
-
Solution: Add the stock solution dropwise to the aqueous medium while vortexing or stirring gently to ensure rapid and uniform mixing.
-
-
Temperature Effects: The solubility of many compounds is temperature-dependent. A sudden change in temperature upon dilution might cause precipitation.
-
Solution: Pre-warm your aqueous medium to the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock solution. This can sometimes help maintain solubility.
-
Q5: My this compound solution appears cloudy or has visible particles immediately after preparation. Is it still usable?
A cloudy solution or the presence of visible precipitates indicates that this compound is not fully dissolved. Using such a solution will lead to inaccurate and non-reproducible experimental results, as the effective concentration of the inhibitor will be lower than intended.
Recommended Actions:
-
Do not use the solution. The presence of precipitates means the actual concentration of dissolved this compound is unknown.
-
Attempt to redissolve: You can try gently warming the solution (e.g., to 37°C) and vortexing to see if the precipitate dissolves.
-
Sonication: Brief sonication in a water bath can sometimes help to break up aggregates and improve dissolution.
-
Re-preparation: If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh one, following the best practices outlined in the experimental protocol below.
Q6: Can I increase the pH of my aqueous solution to improve this compound solubility?
The effect of pH on the solubility of this compound is not well-documented in publicly available literature. This compound has a carboxylic acid group, which suggests that its solubility might be pH-dependent. In general, for compounds with acidic functional groups, increasing the pH can increase solubility. However, it is crucial to consider the pH stability of this compound and the pH requirements of your experimental system. Any adjustments to pH should be done cautiously and validated for their impact on the experiment.
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of this compound
This protocol provides a step-by-step method for preparing a dilute aqueous solution of this compound from a concentrated stock in an organic solvent, aiming to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO or Ethanol
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM or 2 mg/mL in DMSO).
-
Ensure the powder is completely dissolved by vortexing. If necessary, gentle warming (up to 37°C) or brief sonication can be used. The solution should be clear.
-
-
Serial Dilution (Optional but Recommended):
-
If a very dilute final concentration is required, it is best to perform an intermediate dilution step in the organic solvent or a mixture of the organic solvent and the aqueous medium.
-
-
Dilution into Aqueous Medium:
-
Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
While gently vortexing or stirring the pre-warmed aqueous medium, add the required volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. A clear solution indicates successful preparation.
-
Best Practices:
-
Always use anhydrous organic solvents to prepare stock solutions, as water can reduce the initial solubility.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions for each experiment.
-
Always include a vehicle control (the final concentration of the organic solvent in the medium without this compound) in your experiments to account for any effects of the solvent itself.
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits sPLA2-IIA, blocking the release of arachidonic acid.
Caption: sPLA2-IIA contributes to the activation of the NF-κB signaling pathway.
Caption: The PGE2-EP3 receptor signaling cascade leads to the inhibition of cAMP production.
References
How to formulate KH064 for in vivo studies using PEG300 and Tween 80
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of KH064 for in vivo studies using Polyethylene Glycol 300 (PEG300) and Tween 80.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting formulation for in vivo studies with this compound?
A common and generally well-tolerated vehicle for poorly water-soluble compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline.[1][2][3] This combination leverages the properties of each component to achieve a stable and injectable solution.
Q2: What is the role of each component in the formulation?
-
DMSO (Dimethyl Sulfoxide): A powerful solvent used to create an initial stock solution of this compound.[1]
-
PEG300 (Polyethylene Glycol 300): A water-miscible co-solvent that helps to keep the compound in solution when the DMSO stock is diluted.[1][3]
-
Tween 80 (Polysorbate 80): A non-ionic surfactant and emulsifier that increases solubility and improves the stability of the formulation, preventing the drug from precipitating out of solution.[1][4][5] It can also inhibit P-glycoprotein efflux, potentially increasing drug absorption.[4][6]
-
Saline (0.9% NaCl): The aqueous base of the formulation, used to bring the mixture to the final volume and ensure isotonicity for injection.[1][3]
Q3: Is this formulation suitable for all routes of administration?
This type of formulation is commonly used for intraperitoneal (i.p.) and oral gavage (p.o.) administration.[2][7] For intravenous (i.v.) injections, careful consideration of the final DMSO concentration is critical, and it should ideally be kept as low as possible to avoid vascular irritation and hemolysis.
Q4: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Group IIA secretory phospholipase A2 enzyme (sPLA2-IIA).[8][9][10] In the context of metabolic disease, this compound has been shown to inhibit sPLA2-IIA on immune cells within adipose tissue. This reduces the production and release of prostaglandin E2 (PGE2). Lower levels of PGE2 lead to reduced activation of the EP3 receptor on adipocytes, which in turn increases intracellular cyclic AMP (cAMP) levels and stimulates lipolysis.[8][9]
Experimental Protocol: Preparation of this compound Formulation
This protocol describes the preparation of a this compound formulation at a concentration of 2.5 mg/mL. Adjustments can be made based on the required final concentration, ensuring the component ratios remain consistent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% w/v Sodium Chloride)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Prepare a 25 mg/mL this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to achieve a final concentration of 25 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution. This will be your stock solution.
-
-
Prepare the Final Formulation (Example for 1 mL):
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1][11]
-
In a sterile tube, add the components sequentially in the following order, mixing thoroughly after each addition:[1]
-
Add 400 µL of PEG300 .
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Vortex to mix.
-
Add 50 µL of Tween 80 . Vortex until the solution is clear.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.
-
-
-
Final Check:
Formulation Composition
| Component | Percentage (v/v) | Volume for 1 mL | Purpose |
| This compound Stock (in DMSO) | 10% | 100 µL (of 25 mg/mL stock) | Active Pharmaceutical Ingredient in primary solvent |
| PEG300 | 40% | 400 µL | Co-solvent |
| Tween 80 | 5% | 50 µL | Surfactant / Emulsifier |
| Saline (0.9% NaCl) | 45% | 450 µL | Aqueous vehicle |
| Total | 100% | 1 mL | Final Formulation (2.5 mg/mL) |
Troubleshooting Guide
Issue 1: The compound precipitates out of solution after adding saline.
-
Question: Why is my compound crashing out of the final formulation?
-
Answer: This can happen if the initial mixing steps are not thorough enough or if the compound has very low aqueous solubility.
-
Solution 1: Order of Addition. Ensure you are adding the solvents in the correct order: PEG300, then the DMSO stock, then Tween 80, and finally saline.[1] Mixing thoroughly between each step is crucial.
-
Solution 2: Insufficient Surfactant. The concentration of Tween 80 may be insufficient. You can try increasing the Tween 80 concentration slightly (e.g., to 10%), but be mindful of potential toxicity.
-
Solution 3: Physical Assistance. Use a brief sonication or gentle warming (e.g., to 37°C) after the final step to help dissolve the precipitate.[1]
-
Issue 2: The solution appears cloudy or forms an emulsion.
-
Question: My final formulation isn't a clear solution. Is this usable?
-
Answer: While a clear solution is ideal, a stable, homogenous microemulsion can sometimes be acceptable, particularly for oral administration.
-
Solution 1: Vigorous Mixing. Ensure you have vortexed the solution vigorously after adding Tween 80, as this is the critical step for emulsification.
-
Solution 2: Check Component Quality. Verify that the PEG300 and Tween 80 are of high quality and have not degraded.
-
Solution 3: Stability Test. Let the solution sit for a short period (e.g., 30 minutes) to see if it separates or if precipitation occurs. If it remains a stable, homogenous suspension, it may be suitable for use, but consistency in preparation is key.
-
Issue 3: Observed toxicity or adverse reactions in animals.
-
Question: The animals are showing signs of distress after injection. Could the vehicle be the cause?
-
Answer: While the 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline vehicle is generally considered safe, high doses or certain administration routes can cause issues.[2]
-
Solution 1: Reduce DMSO. The most common culprit for in vivo toxicity is DMSO. Try to reduce the final concentration of DMSO to below 5% if possible. This may require starting with a more concentrated initial stock or slightly lowering the final drug concentration.
-
Solution 2: Alternative Co-solvents. Consider replacing PEG300 with PEG400, which has a longer chain and is sometimes considered to be safer.[12]
-
Solution 3: Vehicle Control Group. Always include a control group that receives only the vehicle to distinguish between vehicle-induced and compound-induced toxicity.
-
Visualizations
Experimental Workflow for Formulation
Caption: Workflow for preparing this compound formulation.
This compound Signaling Pathway in Adipose Tissue
Caption: this compound inhibits sPLA2-IIA, reducing PGE2 and stimulating lipolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Inhibitor of Phospholipase A2 Group IIA Modulates Adipocyte Signaling and Protects Against Diet-Induced Metabolic Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. lifetechindia.com [lifetechindia.com]
- 12. researchgate.net [researchgate.net]
Addressing low oral bioavailability of KH064 in pharmacokinetic studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the low oral bioavailability of KH064, a selective inhibitor of group IIa secretory phospholipase A2 (sPLA2-IIA).
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: Pharmacokinetic studies in rats have shown that this compound has an oral bioavailability of approximately 4% at a dose of 5 mg/kg.[1]
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a lipophilic molecule with a high calculated logP, suggesting low aqueous solubility.[2] This is a critical factor that can limit its dissolution in the gastrointestinal tract and subsequent absorption. Key physicochemical data are summarized in the table below.
Q3: What are the likely reasons for the low oral bioavailability of this compound?
A3: The low oral bioavailability of this compound is likely due to a combination of factors:
-
Poor Aqueous Solubility: Its high lipophilicity (LogP of 6.16) and low solubility in aqueous buffers like PBS (0.1 mg/mL) can lead to a low dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.[2]
-
Metabolic Instability: While specific metabolic pathways for this compound are not extensively detailed in the public domain, compounds of this class can be subject to first-pass metabolism in the gut wall and liver.[3]
-
Poor Membrane Permeability: Although not specifically reported for this compound, poor permeability across the intestinal epithelium can also limit absorption.
Q4: Have any formulation strategies been reported for this compound?
A4: Several oral formulation strategies are suggested for compounds with low water solubility like this compound, including dissolving it in PEG400, suspending it in carboxymethyl cellulose, or using a combination of Tween 80 and carboxymethyl cellulose.[2]
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₁H₃₇NO₄ | [2][4] |
| Molecular Weight | 487.6 g/mol | [2][4] |
| Calculated LogP | 6.16 | [2] |
| Solubility | DMF: 5 mg/mLDMSO: 2 mg/mLEthanol: 5 mg/mLEthanol:PBS (pH 7.2) (1:6): 0.1 mg/mL | [4] |
| Oral Bioavailability (Rats) | ~4% (at 5 mg/kg) | [1] |
| Cmax (Rats, 5 mg/kg p.o.) | ~0.2 µg/mL | [1] |
| Tmax (Rats, 5 mg/kg p.o.) | ~2 hours | [1] |
Troubleshooting Guide
This guide is designed to help you systematically investigate and address the low oral bioavailability of this compound in your pharmacokinetic studies.
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Dosing
-
Potential Cause: Poor dissolution of this compound in the gastrointestinal tract due to its low aqueous solubility.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound batch.
-
Solubility Enhancement:
-
Formulation Development: Experiment with different formulation strategies to improve solubility and dissolution. Consider micronization to increase the surface area, or formulate this compound as a solid dispersion or in a self-emulsifying drug delivery system (SEDDS).
-
pH Adjustment: Investigate the pH-solubility profile of this compound to determine if buffering the formulation could improve dissolution in specific segments of the GI tract.
-
-
Conduct Dissolution Studies: Perform in vitro dissolution testing of your formulation in simulated gastric and intestinal fluids to ensure adequate drug release.
-
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
-
Potential Cause: High first-pass metabolism in the gut wall or liver, leading to rapid clearance of this compound before it reaches systemic circulation.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assays:
-
Incubate this compound with liver microsomes or S9 fractions (from the species being studied) to determine its intrinsic clearance. This will provide an indication of its susceptibility to hepatic metabolism.
-
Use hepatocytes to assess both Phase I and Phase II metabolism.
-
-
Caco-2 Permeability Assay with Metabolic Inhibition: Perform a Caco-2 permeability assay in the presence and absence of broad-spectrum cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to assess the contribution of intestinal metabolism to poor permeability.
-
Co-administration with a CYP450 Inhibitor: In your in vivo studies, consider co-administering this compound with a known inhibitor of relevant CYP450 enzymes (if identified from in vitro studies) to see if this improves oral bioavailability. Note: This should be done cautiously and with appropriate ethical considerations.
-
Issue 3: Poor Absorption Despite Improved Formulation
-
Potential Cause: Low intestinal permeability or active efflux by transporters such as P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Caco-2 Permeability Assay: This in vitro model mimics the human intestinal barrier and can determine the apparent permeability coefficient (Papp) of this compound. A low Papp value would suggest poor permeability. The assay can also be used to determine the efflux ratio by measuring transport in both the apical-to-basolateral and basolateral-to-apical directions. A ratio greater than 2 suggests active efflux.
-
Co-administration with an Efflux Pump Inhibitor: If active efflux is suspected, consider in vivo studies where this compound is co-administered with a P-gp inhibitor (e.g., verapamil or ketoconazole) to see if this enhances absorption.
-
Experimental Protocols
1. In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolism of this compound by liver enzymes.
-
Materials:
-
This compound
-
Pooled liver microsomes (from the relevant species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic stability (e.g., testosterone or verapamil)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS for analysis
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and this compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
-
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
-
Materials:
-
Caco-2 cells (passages 25-40)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Lucifer yellow (paracellular transport marker)
-
Control compounds for low and high permeability (e.g., atenolol and propranolol)
-
LC-MS/MS for analysis
-
-
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add this compound solution in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound solution in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the donor chamber.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).
-
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Factors influencing oral drug bioavailability.
References
Potential off-target effects of KH064 in screening assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of KH064 in screening assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of human phospholipase A2 group IIA (pla2g2a).[1][2][3] It has been shown to have anti-inflammatory activity and has been investigated for its therapeutic potential in conditions like diet-induced metabolic syndrome.[1][2][4]
Q2: What is known about the off-target profile of this compound?
Based on available information, this compound has been described as a specific inhibitor of human pla2g2a.[1][2][3] One study mentions that this compound showed no significant off-target effects in a screen against 25 enzymes and 30 human G protein-coupled receptors; however, this data is noted as unpublished.[1][2][3] While this suggests a high degree of selectivity, it is important for researchers to consider the possibility of off-target effects in their specific experimental systems, as the absence of evidence is not evidence of absence. Small molecule inhibitors can often exhibit off-target interactions, which can sometimes be the source of unexpected biological effects.[5][6]
Q3: Should I be concerned about off-target effects of this compound in my experiments?
While this compound is reported to be highly selective, it is good scientific practice to remain vigilant for potential off-target effects.[5][6] The likelihood and nature of off-target effects can be context-dependent, varying with cell type, inhibitor concentration, and the specific signaling pathways active in your model system. If you observe unexpected or paradoxical results, it is prudent to consider and investigate the possibility of off-target interactions.
Troubleshooting Guide for Screening Assays
This guide is intended to help researchers troubleshoot unexpected results when using this compound in screening assays.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype or Pathway Modulation | The observed effect may be due to inhibition of an unknown off-target protein. Small molecules can interact with multiple proteins, leading to unforeseen biological consequences.[5] | 1. Confirm On-Target Engagement: Use a secondary assay to confirm that this compound is inhibiting pla2g2a in your system. 2. Perform a Target Knockdown/Knockout Experiment: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of pla2g2a. If the phenotype is not replicated, it may suggest an off-target effect of this compound.[5] 3. Use a Structurally Unrelated Inhibitor: Test another known pla2g2a inhibitor with a different chemical scaffold. If this compound does not produce the same phenotype, the original observation with this compound may be due to an off-target effect. |
| High Degree of Cell Toxicity at Low Concentrations | The observed toxicity may be an off-target effect unrelated to pla2g2a inhibition. Off-target toxicity is a known issue with small molecule inhibitors.[5] | 1. Determine the IC50 for pla2g2a Inhibition and Compare to the Cytotoxicity EC50: A significant difference between these values could indicate off-target toxicity. 2. Rescue Experiment: If possible, try to rescue the toxic phenotype by adding back the product of the pla2g2a enzymatic reaction (e.g., arachidonic acid). If the toxicity is not rescued, it is likely an off-target effect. |
| Inconsistent Results Across Different Cell Lines or Assays | The expression levels of the on-target (pla2g2a) and potential off-targets can vary significantly between different cell types. This can lead to different phenotypic outcomes. | 1. Profile Target Expression: Quantify the expression level of pla2g2a in the different cell lines used. 2. Consider the Assay Principle: Some assay formats are more prone to artifacts from compound interference. Using an orthogonal assay with a different detection method can help validate initial findings.[7] |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Target | IC50 | Notes | Reference |
| Human non-pancreatic secretory PLA2 isoform IIa (hnpsPLA2-IIa) | 29 nM | Orally bioactive with anti-inflammatory activity. | [8] |
| sPLA2-V | > 5 µM | Demonstrates high selectivity for pla2g2a over sPLA2-V. | [3] |
| cPLA2 and iPLA2 | Does not bind or inhibit | Unpublished data indicating selectivity against cytosolic and calcium-independent PLA2 enzymes. | [3] |
Experimental Protocols
Protocol: Investigating Potential Off-Target Kinase Inhibition
Given that protein kinases are a common class of off-targets for small molecule inhibitors, this protocol provides a general framework for assessing this compound's activity against a representative kinase.[9][10] This is a hypothetical protocol to guide researchers in designing their own off-target screening experiments.
Objective: To determine if this compound inhibits the activity of a selected protein kinase in a cell-free assay.
Materials:
-
Purified, active protein kinase
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
Staurosporine (positive control kinase inhibitor)
-
DMSO (vehicle control)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Prepare similar dilutions for staurosporine.
-
Kinase Reaction Setup:
-
In each well of the 384-well plate, add 2 µL of the diluted compound or control (DMSO, staurosporine).
-
Add 4 µL of the kinase/substrate mix (pre-diluted in kinase reaction buffer to the desired concentration).
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration close to the Km for the specific kinase).
-
-
Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized based on the kinase's activity.
-
Assay Readout (using ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which corresponds to kinase activity.
-
Normalize the data to the controls (DMSO = 100% activity, staurosporine = 0% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of this compound's on-target effect.
Caption: Workflow for investigating potential off-target effects.
Caption: Decision tree for troubleshooting unexpected assay results.
References
- 1. An Inhibitor of Phospholipase A2 Group IIA Modulates Adipocyte Signaling and Protects Against Diet-Induced Metabolic Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. An inhibitor of phospholipase A2 group IIA modulates adipocyte signaling and protects against diet-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. This compound | inhibitor of sPLA2-IIA | CAS# 393569-31-8 | InvivoChem [invivochem.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing KH064 Toxicity in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the long-term administration of KH064 in animal studies. The information is based on existing knowledge of this compound and general principles of preclinical toxicology for small molecule inhibitors.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during long-term in vivo studies with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Gastrointestinal Distress (e.g., diarrhea, weight loss) | - Direct irritation from the compound or formulation.- On-target effects related to prostaglandin E2 (PGE2) synthesis inhibition in the GI tract. | - Optimize Formulation: Ensure the vehicle is well-tolerated. Consider formulations that improve solubility and reduce local concentration, such as suspension in 0.5% methylcellulose or a solution in PEG400.[1][2]- Dose Adjustment: If signs of toxicity appear, consider a dose-reduction strategy or intermittent dosing schedule.- Monitor GI Health: Regularly check for signs of GI bleeding (fecal occult blood) and consider prophylactic co-administration of a gastroprotective agent if appropriate for the study design. |
| Renal Toxicity (e.g., elevated BUN, creatinine) | - Prostaglandins play a role in maintaining renal blood flow. Inhibition of PGE2 synthesis could potentially compromise renal function, especially in long-term studies. | - Hydration: Ensure animals have ad libitum access to water.- Regular Monitoring: Implement regular monitoring of serum creatinine and BUN levels.[3][4]- Urinalysis: Conduct periodic urinalysis to check for proteinuria or other abnormalities.- Histopathology: At the end of the study, perform thorough histopathological examination of the kidneys. |
| Cardiovascular Effects (e.g., changes in blood pressure, heart rate) | - While existing studies on this compound have shown protective effects against cardiovascular abnormalities in a diet-induced obesity model, long-term inhibition of pla2g2a could have unforeseen cardiovascular consequences. | - Cardiovascular Monitoring: In longer-term studies, consider including periodic monitoring of blood pressure and heart rate.- Electrocardiogram (ECG): For higher-tiered studies or if concerns arise, ECG monitoring can be implemented.- Histopathology: Examine heart tissue for any morphological changes at the end of the study. |
| Immunomodulatory Effects | - this compound's primary mechanism is to reduce PGE2 production by immune cells.[5][6] While this is the desired anti-inflammatory effect, long-term suppression could potentially alter immune surveillance or response to infections. | - Hematology: Monitor complete blood counts (CBC) with differentials to detect any significant changes in immune cell populations.[3][4]- Clinical Observations: Closely monitor animals for any signs of infection.- Challenge Studies: If immunosuppression is a concern, consider incorporating a pathogen challenge at the end of the study in a satellite group of animals. |
| Off-Target Effects | - Like any small molecule inhibitor, this compound could have unintended interactions with other biological targets. | - In Silico Analysis: Utilize computational tools to predict potential off-target interactions.[7][8][9]- Phenotypic Screening: Observe animals for a broad range of clinical signs that may not be directly attributable to pla2g2a inhibition.- Comprehensive Pathology: At the end of the study, a full gross necropsy and histopathology of a comprehensive list of tissues should be performed to identify any unexpected organ toxicities.[3] |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for long-term studies with this compound in rodents?
A1: Based on published literature, a dose of 5 mg/kg/day administered orally has been used in rats for up to 8 weeks with beneficial effects on metabolic syndrome and no reported toxicity.[5][6][10] For long-term studies, it is advisable to conduct a dose-range finding study to determine the maximum tolerated dose (MTD) and to establish a no-observed-adverse-effect-level (NOAEL).[11][12] A typical chronic toxicity study would include at least three dose levels: a high dose that elicits minimal toxicity, a low dose with no expected toxic effects, and an intermediate dose.[5][6]
Q2: How should this compound be formulated for oral administration in rodents?
A2: this compound can be formulated for oral gavage. A common and generally well-tolerated vehicle for preclinical studies is a suspension in 0.5% methylcellulose.[2] Alternatively, dissolving this compound in vehicles like PEG400 has been used for other small molecules to improve solubility and bioavailability.[1] For voluntary oral administration, incorporating the compound into a palatable gelatin or semi-solid formulation can be considered to reduce the stress associated with gavage.[13][14][15]
Q3: What are the key monitoring parameters during a long-term toxicity study with this compound?
A3: A comprehensive monitoring plan is crucial. The following table summarizes key parameters:
| Parameter | Frequency | Justification |
| Clinical Observations | Daily | To detect any overt signs of toxicity, changes in behavior, or signs of pain or distress.[6] |
| Body Weight | Weekly for the first 13 weeks, then every 4 weeks | A sensitive indicator of general health and a primary sign of toxicity.[5][6] |
| Food & Water Consumption | Weekly for the first 13 weeks, then periodically | Changes can indicate toxicity or palatability issues with the formulation.[5][6] |
| Hematology | Pre-study, interim (e.g., 3, 6 months), and terminal | To assess for effects on red and white blood cells, and platelets.[3][4] |
| Clinical Chemistry | Pre-study, interim, and terminal | To monitor organ function (liver, kidneys).[3][4] |
| Urinalysis | Interim and terminal | To detect renal toxicity.[3] |
| Ophthalmology | Pre-study and terminal | To assess for any ocular abnormalities.[3] |
| Gross Necropsy | At termination | To identify any macroscopic abnormalities in organs and tissues.[3] |
| Histopathology | At termination | To microscopically examine a comprehensive set of tissues for pathological changes.[3] |
Q4: What is the mechanism of action of this compound that might be relevant to its toxicity profile?
A4: this compound is a selective inhibitor of secretory phospholipase A2 group IIA (pla2g2a).[5][6][10] This enzyme is responsible for the production of arachidonic acid, a precursor to prostaglandins like PGE2. By inhibiting pla2g2a, this compound reduces the secretion of PGE2 from immune cells.[5][6] While this mediates its anti-inflammatory effects, it's important to consider that prostaglandins are involved in various physiological processes, including gastrointestinal protection and regulation of renal blood flow. Therefore, long-term inhibition of PGE2 synthesis could be a source of on-target toxicity.
III. Experimental Protocols
Protocol 1: Long-Term Oral Toxicity Study of this compound in Rats
This protocol is a general guideline and should be adapted based on specific research goals and in consultation with institutional animal care and use committees.
-
Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar) of both sexes.[4][5]
-
Group Size: At least 20 males and 20 females per group for chronic studies.[4][6][16]
-
Dose Groups:
-
Administration: Daily oral gavage for the duration of the study (e.g., 6-12 months).[16][17]
-
Monitoring:
-
Daily: Clinical signs and mortality.[6]
-
Weekly (first 13 weeks, then monthly): Body weight and food consumption.[5][6]
-
Pre-study, 3, 6, and 12 months: Blood collection for hematology and clinical chemistry. Urine collection for urinalysis.[3][4]
-
Pre-study and at termination: Ophthalmic examination.[3]
-
-
Termination and Pathology:
-
At the end of the study, all animals undergo a full necropsy.
-
Organ weights are recorded.
-
A comprehensive list of tissues is collected and preserved for histopathological examination.[3]
-
IV. Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits pla2g2a in immune cells, reducing PGE2 production and its subsequent anti-lipolytic effect on adipocytes.
Experimental Workflow for a Chronic Toxicity Study
Caption: Workflow for a typical long-term (chronic) toxicity study in rodents.
References
- 1. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral administration of cytosolic PLA2 inhibitor arachidonyl trifluoromethyl ketone ameliorates cauda equina compression injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecetoc.org [ecetoc.org]
- 4. eCFR :: 40 CFR 798.3260 -- Chronic toxicity. [ecfr.gov]
- 5. fda.gov [fda.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Toxicology | InterBioTox [interbiotox.com]
- 12. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 14. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alternative method of oral dosing for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KH064 Treatment for Metabolic Studies
Welcome to the technical support center for the use of KH064 in metabolic research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the treatment duration of this compound in your in vitro metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the context of metabolic studies?
A1: this compound is a potent and selective inhibitor of the Group IIA secretory phospholipase A2 (sPLA2-IIA) enzyme.[1] In metabolic research, particularly concerning adipose tissue, this compound has been shown to prevent the release of prostaglandin E2 (PGE2) from immune cells like macrophages.[2] This is significant because PGE2 can inhibit lipolysis in adipocytes. By inhibiting sPLA2-IIA, this compound reduces PGE2 levels, thereby promoting the breakdown of stored fats (lipolysis).
Q2: What is the recommended starting concentration of this compound for in vitro studies?
A2: A good starting point for in vitro experiments is to use a concentration range that is 5 to 10 times higher than the known IC50 or Ki value of the inhibitor. The IC50 of this compound for human sPLA2-IIA is approximately 29 nM.[1] Therefore, a starting concentration range of 150 nM to 300 nM is reasonable. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How long should I treat my cells with this compound before performing a metabolic assay?
A3: The optimal treatment duration can vary depending on the cell type, the specific metabolic pathway being investigated, and the assay's endpoint. While there is no single universally optimal duration, a time-course experiment is the most effective way to determine this for your specific experimental setup. We provide a detailed protocol for a time-course experiment in the "Experimental Protocols" section below. Generally, for enzyme inhibitors, the pre-incubation time should be sufficient to allow the inhibitor to reach its target and exert its effect.[3][4]
Q4: Can I use this compound in 3T3-L1 adipocytes?
A4: Yes, 3T3-L1 adipocytes are a widely used and appropriate model for studying adipocyte biology, including lipolysis and glucose uptake, and can be used with this compound.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No effect of this compound observed | 1. Suboptimal Treatment Duration: The incubation time may be too short for this compound to effectively inhibit sPLA2-IIA and for the downstream metabolic effects to become apparent. 2. Incorrect this compound Concentration: The concentration of this compound may be too low to achieve significant inhibition. 3. Cell Health: The cells may not be healthy or properly differentiated, affecting their metabolic responsiveness. 4. Reagent Issues: The this compound stock solution may have degraded. | 1. Optimize Treatment Duration: Perform a time-course experiment (see protocol below) to determine the optimal incubation time. 2. Optimize Concentration: Perform a dose-response experiment to find the effective concentration for your cell model. 3. Check Cell Viability and Differentiation: Ensure cells are healthy, viable, and have differentiated properly (e.g., via Oil Red O staining for adipocytes).[5] 4. Prepare Fresh Reagents: Prepare a fresh stock solution of this compound. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting Errors: Inaccurate pipetting of this compound, assay reagents, or samples. 3. Edge Effects in Plates: Wells on the edge of the plate can be prone to evaporation, affecting cell growth and assay results. | 1. Ensure Uniform Cell Seeding: Use a cell counter for accurate cell seeding and ensure a homogenous cell suspension. 2. Calibrate Pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques.[8] 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Unexpected or contradictory results | 1. Off-target Effects: Although this compound is selective, high concentrations may lead to off-target effects. 2. Assay Interference: Components in the cell culture media or the this compound solvent (e.g., DMSO) might interfere with the assay. 3. Incorrect Assay Timing: The metabolic readout may be transient. | 1. Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that gives a significant effect from your dose-response curve. 2. Include Proper Controls: Always include vehicle controls (e.g., DMSO) at the same concentration used for this compound treatment.[9] 3. Perform a Time-Course Experiment: This will help to capture the peak response and understand the dynamics of the metabolic change. |
Data Presentation
Table 1: Example Data from a Time-Course Experiment on Lipolysis
| This compound Treatment Duration (hours) | Glycerol Release (µM) - Control | Glycerol Release (µM) - this compound (300 nM) | Fold Change (this compound/Control) |
| 0 | 5.2 ± 0.4 | 5.1 ± 0.5 | 0.98 |
| 2 | 5.5 ± 0.6 | 7.8 ± 0.7 | 1.42 |
| 4 | 5.8 ± 0.5 | 10.2 ± 0.9 | 1.76 |
| 8 | 6.1 ± 0.7 | 12.5 ± 1.1 | 2.05 |
| 12 | 6.3 ± 0.6 | 12.8 ± 1.0 | 2.03 |
| 24 | 6.5 ± 0.8 | 11.9 ± 1.2 | 1.83 |
Note: This is example data. Actual results may vary.
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal this compound Treatment Duration for Lipolysis Assay in 3T3-L1 Adipocytes
Objective: To determine the optimal pre-incubation time of this compound for stimulating lipolysis in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (in 24-well plates)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer with 2% BSA)
-
Lipolysis-inducing agent (positive control, e.g., isoproterenol)
-
Glycerol Assay Kit
Procedure:
-
Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes in 24-well plates.
-
Prepare Treatment Media: Prepare assay buffer containing the desired final concentration of this compound (e.g., 300 nM) and a vehicle control (e.g., 0.003% DMSO). Also, prepare a positive control with a known lipolysis inducer (e.g., 10 µM isoproterenol).
-
Initiate Time-Course Treatment:
-
Wash the differentiated adipocytes twice with PBS.
-
Add the prepared treatment media (this compound, vehicle, or positive control) to the respective wells at different time points (e.g., 24, 12, 8, 4, 2, and 0 hours) before the planned assay endpoint. This staggered start will allow you to collect all samples at the same time.
-
-
Lipolysis Assay:
-
At the end of the longest incubation period (24 hours), collect the media from all wells.
-
Measure the glycerol concentration in the collected media using a commercial glycerol assay kit, following the manufacturer's instructions.[10]
-
-
Data Analysis:
-
Calculate the average glycerol concentration for each treatment group at each time point.
-
Plot the glycerol concentration or fold change (this compound/vehicle) against the treatment duration.
-
The optimal treatment duration is the time point at which the maximal effect of this compound is observed before it starts to plateau or decline.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on adipocyte lipolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 6. Metabolic phenotyping of a model of adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. zen-bio.com [zen-bio.com]
Validation & Comparative
KH064: A Potent and Selective Inhibitor of Secretory Phospholipase A2 Group IIA
A Comparative Analysis of KH064's Selectivity for pla2g2a Over cPLA2 and iPLA2
For researchers and professionals in drug development, the targeted inhibition of specific enzyme isoforms is a critical aspect of designing effective and safe therapeutics. This guide provides a detailed comparison of the selectivity of this compound, a potent small molecule inhibitor, for the pro-inflammatory enzyme secretory phospholipase A2 group IIA (pla2g2a or sPLA2-IIA) versus the cytosolic phospholipase A2 (cPLA2) and the calcium-independent phospholipase A2 (iPLA2).
Quantitative Selectivity Profile of this compound
This compound demonstrates remarkable selectivity for human sPLA2-IIA. The following table summarizes the available quantitative data on its inhibitory activity.
| Target Enzyme | IC50 Value | Fold Selectivity vs. pla2g2a | Reference |
| pla2g2a (sPLA2-IIA) | 29 nM | - | [1] |
| sPLA2-V | >5 µM | >172-fold | [1] |
| cPLA2 | No inhibition observed | Not applicable | [1] |
| iPLA2 | No inhibition observed | Not applicable | [1] |
Note: The lack of inhibition for cPLA2 and iPLA2 is based on unpublished data as cited in the reference.
Experimental Protocols
While the precise protocols used to determine the selectivity of this compound are not publicly available, this section outlines representative, industry-standard methodologies for assessing the enzymatic activity of pla2g2a, cPLA2, and iPLA2. These protocols are foundational for determining inhibitor potency and selectivity.
sPLA2-IIA (pla2g2a) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human sPLA2-IIA.
-
Principle: The assay utilizes a fluorogenic substrate, such as a phospholipid analog with a fluorescent group at the sn-2 position, which is quenched in its intact form. Upon cleavage by sPLA2-IIA, the fluorophore is released, resulting in an increase in fluorescence intensity.
-
Materials:
-
Recombinant human sPLA2-IIA enzyme
-
Fluorogenic sPLA2 substrate (e.g., NBD-C6-HPC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 10 mM CaCl2)
-
This compound (or other test compounds)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Add the sPLA2-IIA enzyme to the wells of the microplate.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 460 nm and emission at 534 nm).
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
cPLA2 Activity Assay (Fluorometric)
This method assesses the calcium-dependent enzymatic activity of cPLA2.
-
Principle: Similar to the sPLA2 assay, a fluorogenic substrate is used. cPLA2 activity is initiated by the addition of calcium.
-
Materials:
-
Recombinant human cPLA2 enzyme
-
Fluorogenic cPLA2 substrate
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM EGTA)
-
Calcium chloride (CaCl2) solution
-
This compound (or other test compounds)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare dilutions of this compound.
-
Add the cPLA2 enzyme and the fluorogenic substrate to the wells in the assay buffer (without added calcium).
-
Add the diluted this compound or vehicle control and incubate.
-
Initiate the reaction by adding a CaCl2 solution to achieve the desired final free calcium concentration.
-
Immediately measure the fluorescence signal over time.
-
Calculate the reaction rates and determine the IC50 value.
-
iPLA2 Activity Assay (Radiochemical)
This assay measures the calcium-independent activity of iPLA2 using a radiolabeled substrate.
-
Principle: iPLA2 hydrolyzes a radiolabeled phospholipid substrate, releasing a radiolabeled fatty acid. The product is then separated from the unreacted substrate and quantified by liquid scintillation counting.
-
Materials:
-
Recombinant human iPLA2 enzyme
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonyl-phosphatidylcholine)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 5 mM EDTA to chelate any contaminating calcium)
-
This compound (or other test compounds)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Prepare dilutions of this compound.
-
Incubate the iPLA2 enzyme with the diluted this compound or vehicle control.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a quench solution (e.g., a mixture of chloroform, methanol, and HCl).
-
Extract the lipids and separate the radiolabeled fatty acid product from the substrate using thin-layer chromatography (TLC) or a solid-phase extraction column.
-
Quantify the radioactivity of the product using a liquid scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of pla2g2a, cPLA2, and iPLA2, as well as a generalized experimental workflow for assessing inhibitor selectivity.
References
A Comparative Guide to sPLA2 Inhibitors: KH064 versus LY333013
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent secretory phospholipase A2 (sPLA2) inhibitors: KH064 and LY333013. Secretory phospholipase A2 enzymes are critical mediators of inflammation, making them a key target for therapeutic intervention in a variety of inflammatory diseases. Understanding the distinct profiles of available inhibitors is crucial for advancing research and development in this area.
At a Glance: Key Differences
| Feature | This compound | LY333013 (Varespladib-methyl) |
| Primary Target | Selective for sPLA2-IIA | Broad-spectrum sPLA2 inhibitor |
| Known Inhibitory Activity | Potent against sPLA2-IIA | Potent against sPLA2-IIA, -V, and -X |
| Development Status | Pre-clinical | Investigated in clinical trials |
Quantitative Data Comparison
The following table summarizes the available inhibitory activity data for this compound and the active form of LY333013, varespladib (LY315920). It is important to note that a direct head-to-head comparison of these inhibitors against a full panel of sPLA2 isoforms in a single study is not currently available in the public domain. The data presented here is compiled from various sources.
| Inhibitor | sPLA2 Isoform | IC50 (nM) | Selectivity | Reference |
| This compound | sPLA2-IIA | 29 | Highly selective for sPLA2-IIA | [1][2][3] |
| sPLA2-V | >5000 | >170-fold vs sPLA2-IIA | [3] | |
| Varespladib (LY315920) | sPLA2-IIA | 9 | Broad-spectrum | [4][5][6] |
| sPLA2-IB | ~360 | 40-fold less active than against sPLA2-IIA | [6] | |
| sPLA2-V | Active inhibitor | Broad-spectrum activity confirmed | [7] | |
| sPLA2-X | Active inhibitor | Broad-spectrum activity confirmed | [7] |
Note: LY333013 is the orally bioavailable prodrug of varespladib (LY315920). The majority of in vitro inhibitory data is reported for the active compound, varespladib.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs relevant to the study of these inhibitors, the following diagrams are provided.
sPLA2 Signaling Pathway in Inflammation
Caption: sPLA2-mediated inflammatory signaling pathway.
Experimental Workflow: In Vitro Comparison of sPLA2 Inhibitors
Caption: Workflow for in vitro sPLA2 inhibitor comparison.
Experimental Protocols
In Vitro sPLA2 Inhibition Assay
This protocol describes a common method for determining the inhibitory potency (IC50) of compounds against sPLA2 enzymes.
1. Materials and Reagents:
-
Recombinant human sPLA2 isoforms (e.g., sPLA2-IIA, sPLA2-V, sPLA2-X)
-
Fluorescent phospholipid substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6))
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM CaCl2, and 0.1% Triton X-100
-
Inhibitors: this compound and LY333013 (or its active form, varespladib) dissolved in DMSO
-
96-well black microplates
2. Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and LY333013/varespladib) in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations.
-
In a 96-well plate, add 2 µL of each inhibitor dilution to the respective wells. Include wells with DMSO only as a control (0% inhibition) and wells without enzyme as a background control.
-
Add 88 µL of pre-warmed (37°C) assay buffer containing the specific sPLA2 isoform to each well. The final enzyme concentration should be optimized for a linear reaction rate.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution by diluting the fluorescent phospholipid substrate in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells simultaneously using a multichannel pipette.
-
Immediately begin measuring the fluorescence intensity (e.g., excitation at 485 nm and emission at 528 nm) every minute for 30-60 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence (wells without enzyme) from all other readings.
-
Normalize the reaction rates to the control wells (DMSO only) to determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor against each sPLA2 isoform.
Clinical Trial Protocol for LY333013 in Rheumatoid Arthritis (Abridged)
This section outlines the key aspects of the clinical trial design used to evaluate the efficacy and safety of LY333013 in patients with rheumatoid arthritis (RA).
1. Study Design:
-
A randomized, double-blind, placebo-controlled, multicenter study.[8]
2. Patient Population:
-
Patients aged 18 years or older with a diagnosis of active RA according to the American College of Rheumatology (ACR) criteria.
-
Inadequate response to at least one disease-modifying antirheumatic drug (DMARD).[8]
3. Treatment:
-
Patients were randomly assigned to receive either LY333013 at various oral doses (e.g., 50, 250, or 1000 mg) or a matching placebo, once daily for a specified duration (e.g., 12 weeks).[8]
-
Patients continued their stable background DMARD therapy.
4. Efficacy Assessments:
-
The primary efficacy endpoint was the proportion of patients achieving an ACR20 response at the end of the treatment period. The ACR20 response is a composite measure of improvement in RA symptoms, including tender and swollen joint counts, patient and physician global assessments of disease activity, pain, and a marker of inflammation (e.g., C-reactive protein).
5. Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Regular laboratory tests to monitor hematology, blood chemistry, and urinalysis.
-
Vital signs and physical examinations.
6. Outcome:
-
The clinical trial for LY333013 in rheumatoid arthritis showed that while the drug was well-tolerated, it did not demonstrate a significant clinical benefit over placebo in this patient population.[8]
Discussion and Conclusion
This compound and LY333013 represent two distinct approaches to the inhibition of secretory phospholipase A2.
This compound is a highly selective inhibitor of the sPLA2-IIA isoform.[1][3] This specificity may be advantageous in diseases where sPLA2-IIA is the primary driver of pathology, potentially minimizing off-target effects. Its development appears to be in the pre-clinical stage, with promising results in animal models of inflammatory conditions.[3]
LY333013 , through its active form varespladib, is a broad-spectrum sPLA2 inhibitor, targeting multiple isoforms including sPLA2-IIA, -V, and -X.[7] This broader activity could be beneficial in complex inflammatory diseases where multiple sPLA2 isoforms are implicated. LY333013 has been evaluated in clinical trials for conditions such as rheumatoid arthritis and acute coronary syndrome. While it did not meet its primary efficacy endpoints in these trials, the data generated has been valuable for understanding the role of sPLA2 in human disease.[7][8]
The choice between a selective and a broad-spectrum sPLA2 inhibitor will ultimately depend on the specific therapeutic application. For diseases where the pathological role of a single sPLA2 isoform, such as sPLA2-IIA, is well-established, a selective inhibitor like this compound may be preferred. In contrast, for conditions with a more complex inflammatory profile involving multiple sPLA2 isoforms, a broad-spectrum inhibitor like LY333013 might be more effective.
Further research, including head-to-head comparative studies and clinical trials in various inflammatory diseases, is necessary to fully elucidate the therapeutic potential of these and other sPLA2 inhibitors.
References
- 1. This compound | inhibitor of sPLA2-IIA | CAS# 393569-31-8 | InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Varespladib - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
KH064: A Comparative Guide to Phospholipase Isoform Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of KH064, a potent inhibitor of secretory phospholipase A2 group IIA (sPLA2-IIA). The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity of this compound and its potential applications in studies related to inflammation and other sPLA2-IIA-mediated pathologies.
Executive Summary
This compound is a highly potent and selective inhibitor of human sPLA2-IIA, a key enzyme implicated in various inflammatory diseases. Experimental data demonstrates that this compound exhibits a strong preference for sPLA2-IIA over other phospholipase A2 (PLA2) isoforms, including sPLA2-V, cytosolic PLA2 (cPLA2), and calcium-independent PLA2 (iPLA2). This high selectivity minimizes the potential for off-target effects, making this compound a valuable tool for investigating the specific roles of sPLA2-IIA in biological processes.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound against different phospholipase A2 isoforms has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Phospholipase Isoform | This compound IC50 | Reference |
| Human sPLA2-IIA | 29 nM | [1][2] |
| Human sPLA2-V | > 5 µM | [1] |
| Human cPLA2 | No inhibition | [1] |
| Human iPLA2 | No inhibition | [1] |
Note: A comprehensive screening of this compound against a wider panel of sPLA2 isoforms (e.g., -IA, -IB, -IIC, -IID, -IIE, -IIF, -III, -X, -XIIA) is not publicly available at this time. The selectivity profile is based on the available data.
Experimental Methodologies
The determination of the inhibitory activity of this compound against various phospholipase isoforms typically involves enzymatic assays that measure the hydrolysis of a phospholipid substrate. While the specific protocol used for generating the data on this compound is not publicly detailed, a general methodology for such an assay is outlined below.
General Phospholipase A2 Inhibition Assay Protocol
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific sPLA2 isoform using a fluorescence-based assay.
Materials:
-
Recombinant human sPLA2 isoforms (e.g., sPLA2-IIA, sPLA2-V)
-
Fluorescent phospholipid substrate (e.g., NBD-C6-HPC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM CaCl2)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate, black, flat-bottom
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant sPLA2 isoform to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture: In the wells of the microplate, add the assay buffer, the fluorescent phospholipid substrate, and the various concentrations of this compound.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the diluted sPLA2 isoform to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period, protected from light.
-
Fluorescence Measurement: Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. The cleavage of the fluorescent substrate by the enzyme results in an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, using a suitable software.
Visualizing Key Concepts
To further illustrate the context of this compound's activity, the following diagrams, generated using the DOT language, depict a simplified phospholipase A2 signaling pathway and a general workflow for assessing inhibitor selectivity.
Caption: Simplified sPLA2-IIA signaling pathway in inflammation and the inhibitory action of this compound.
Caption: General experimental workflow for determining the selectivity of a phospholipase inhibitor.
Conclusion
This compound is a highly selective inhibitor of sPLA2-IIA. The available data strongly indicates its utility as a specific pharmacological tool for studying the roles of sPLA2-IIA in health and disease. Its minimal cross-reactivity with other tested phospholipase isoforms underscores its value in targeted research and as a potential lead compound for the development of novel anti-inflammatory therapies. Further studies characterizing its inhibitory profile against a broader array of sPLA2 isoforms would provide an even more complete understanding of its selectivity.
References
Comparative Analysis of KH064's Effect on Different Immune Cell Types: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound KH064 and its effects on various immune cell types. This compound is a selective inhibitor of the Group IIA secretory phospholipase A2 (sPLA2-IIA), an enzyme implicated in inflammatory processes through the liberation of arachidonic acid, the precursor to prostaglandins and leukotrienes. This document will compare the performance of this compound with an alternative sPLA2-IIA inhibitor, Varespladib, and provide supporting experimental data and methodologies to aid in research and development.
Mechanism of Action: Inhibition of the sPLA2-IIA Pathway
Secretory phospholipase A2 Group IIA (sPLA2-IIA) is a key enzyme in the inflammatory cascade. In response to pro-inflammatory stimuli, immune cells release sPLA2-IIA, which then acts on the phospholipids of cellular membranes and microparticles to release arachidonic acid. This arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators, most notably Prostaglandin E2 (PGE2). PGE2 plays a complex role in immunity, often suppressing the functions of effector immune cells while promoting pro-inflammatory responses in other contexts.
This compound and Varespladib are small molecule inhibitors that target the active site of sPLA2-IIA, thereby preventing the initial step of arachidonic acid release and the subsequent production of downstream inflammatory mediators.[1]
Comparative Efficacy of sPLA2-IIA Inhibitors
The following table summarizes the available quantitative data for this compound and Varespladib. Direct head-to-head comparative studies on various immune cell lines are limited in the public domain; therefore, data is compiled from individual studies.
| Parameter | This compound | Varespladib | Reference |
| Target | Human sPLA2-IIA | Human sPLA2-IIA, V, X | [2][3] |
| IC50 (Enzyme Assay) | 29 nM | 7 nM | [4] |
| IC50 (Cell-based Assay) | Not explicitly reported | ~0.8 µM (Thromboxane A2 inhibition in BAL cells) | [4] |
Effect of this compound on Prostaglandin E2 (PGE2) Production in Immune Cell Types
This compound has been demonstrated to inhibit the production of PGE2 in a variety of immune cell types stimulated with pro-inflammatory agents such as lipopolysaccharide (LPS) or palmitic acid.[2] The following table summarizes these findings.
| Immune Cell Type | Cell Line | Stimulant | Effect of this compound on PGE2 Production | Reference |
| T Lymphocyte | Jurkat | Palmitic Acid | Inhibition | [2] |
| Monocyte/Macrophage | THP-1 | Palmitic Acid | Inhibition | [2] |
| Mast Cell | HMC-1 | Palmitic Acid | Inhibition | [2] |
| Peripheral Blood Mononuclear Cells | PBMCs | Palmitic Acid | Inhibition | [2] |
| Human Monocyte-Derived Macrophages | HMDMs | Palmitic Acid | Inhibition | [2] |
Inferred Effects on Other Immune Cell Types
Based on the known immunosuppressive roles of PGE2, the inhibition of its production by this compound is likely to have significant functional consequences for other immune cell types.
-
Natural Killer (NK) Cells: PGE2 is known to suppress the cytotoxic function and cytokine release (IFNγ and TNFα) of NK cells, primarily through the EP4 receptor.[5] By reducing PGE2 levels, this compound may restore or enhance NK cell-mediated anti-tumor and anti-viral immunity.
-
B Lymphocytes: The role of PLA2G2A in B cell function is less direct. However, by modulating the overall inflammatory milieu and the function of T helper cells, which are crucial for B cell activation and antibody production, this compound could indirectly impact B cell responses.[6]
Experimental Protocols
The following provides a generalized protocol for the quantification of PGE2 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA), a common method for assessing the efficacy of inhibitors like this compound.
Objective: To quantify the concentration of PGE2 in supernatants from immune cells treated with this compound or other inhibitors.
Materials:
-
Immune cell lines (e.g., Jurkat, THP-1)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., LPS, Palmitic Acid)
-
This compound and/or other inhibitors (e.g., Varespladib)
-
PGE2 ELISA Kit (commercially available)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture immune cells according to standard protocols.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well).
-
For adherent cells (e.g., differentiated THP-1), allow them to adhere overnight.
-
-
Cell Stimulation and Inhibitor Treatment:
-
Pre-treat the cells with various concentrations of this compound or the comparator compound for a specified time (e.g., 1 hour).
-
Add the stimulating agent (e.g., LPS at 1 µg/mL) to the wells. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for a designated period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant for analysis.
-
-
PGE2 ELISA:
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:
-
Preparation of standards and samples.
-
Addition of standards and samples to the antibody-coated microplate.
-
Addition of a biotinylated antibody and streptavidin-HRP conjugate.
-
Washing steps to remove unbound reagents.
-
Addition of a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
Determine the percentage of inhibition for each concentration of the inhibitor compared to the stimulated control.
-
If applicable, calculate the IC50 value of the inhibitor.
-
References
- 1. What are PLA2G2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. An inhibitor of phospholipase A2 group IIA modulates adipocyte signaling and protects against diet-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Varespladib - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Prostaglandin E2 (PGE2) suppresses natural killer cell function primarily through the PGE2 receptor EP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pla2g2a promotes innate Th2-type immunity lymphocytes to increase B1a cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of KH064 Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor KH064 with genetic knockout models for validating the on-target effects on Phospholipase A2 group IIA (PLA2G2A). We present supporting experimental data, detailed protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to aid researchers in designing and interpreting their own target validation studies.
Executive Summary
This compound is a potent and selective inhibitor of PLA2G2A, an enzyme implicated in inflammatory processes and metabolic diseases. Studies in rat models of diet-induced obesity have demonstrated that this compound can attenuate metabolic syndrome by inhibiting the production of prostaglandin E2 (PGE2) in adipose tissue, thereby promoting lipolysis.[1][2] However, genetic knockout studies of PLA2G2A in mice have yielded partially conflicting results regarding metabolic phenotypes, underscoring the complexity of target validation and the importance of using multiple approaches to confirm the mechanism of action of a small molecule inhibitor. While PLA2G2A knockout in mice has been shown to reduce atherosclerosis, mirroring the anti-inflammatory effects of PLA2G2A inhibition[3][4], some studies on mice overexpressing PLA2G2A report protection against diet-induced obesity and improved insulin sensitivity, a finding that appears contradictory to the effects of the inhibitor this compound.[5][6][7]
This guide will delve into these nuances, presenting the available data in a comparative format to facilitate a comprehensive understanding of the on-target effects of this compound.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockout
The following tables summarize the key findings from studies utilizing this compound and PLA2G2A knockout models.
Table 1: Effects of this compound (Pharmacological Inhibition) in Rat Models of Metabolic Syndrome
| Parameter | Observation with this compound Treatment | Reference |
| Body Weight | Attenuated gain in diet-induced obese rats | [1] |
| Visceral Adiposity | Reduced in diet-induced obese rats | [1][2] |
| Insulin Sensitivity | Markedly improved | [1][2] |
| Glucose Intolerance | Markedly improved | [1][2] |
| Adipose Tissue PGE2 | Decreased concentrations | [1][2] |
| Adipose Tissue Lipolysis | Increased (inferred from increased HSL phosphorylation) | [1][7] |
| Atherosclerosis | Not explicitly studied in the context of this compound |
Table 2: Phenotypes of PLA2G2A Knockout (Genetic Inactivation) in Mouse Models
| Parameter | Observation in PLA2G2A Knockout Mice | Reference |
| Atherosclerosis | Reduced atherosclerotic plaque volume | [3][4] |
| Joint Inflammation | Attenuated in inflammatory models | [6][7] |
| Metabolic Syndrome | Conflicting data; some studies with PLA2G2A overexpression show protection from diet-induced obesity and improved insulin sensitivity. | [5][6][7] |
| Insulin Sensitivity | Conflicting data from overexpression models. | [5][6][7] |
Table 3: Comparison of this compound with Alternative PLA2G2A Inhibitors
| Inhibitor | Mechanism of Action | Key Findings in Preclinical/Clinical Studies | Reference |
| This compound | Selective, orally active inhibitor of PLA2G2A | Attenuates diet-induced metabolic syndrome in rats. | [1][2] |
| Varespladib (LY315920) | Pan-secretory PLA2 inhibitor (inhibits PLA2G2A, PLA2G5, and PLA2G10) | Did not reduce the risk of recurrent cardiovascular events in a phase III clinical trial and increased the risk of myocardial infarction. | [8] |
| Darapladib | Lipoprotein-associated PLA2 (Lp-PLA2) inhibitor | Showed efficacy in blocking atherosclerosis in Phase III clinical trials. | [8] |
| Natural Products (e.g., Flavonoids, Polyphenols) | Inhibit PLA2G2A activity | Have shown inhibitory properties against PLA2G2A in vitro. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
CRISPR-Cas9 Mediated PLA2G2A Knockout in Mammalian Cells
This protocol outlines the general steps for creating a PLA2G2A knockout cell line using CRISPR-Cas9 technology.
-
Guide RNA (gRNA) Design and Cloning:
-
Design two or more gRNAs targeting an early exon of the PLA2G2A gene to maximize the likelihood of a frameshift mutation. Use online design tools to minimize off-target effects.[10][11][12]
-
Synthesize and clone the gRNA sequences into a suitable expression vector, such as the pSpCas9(BB)-2A-Puro (PX458) plasmid, which co-expresses Cas9 and a selectable marker.[13]
-
-
Transfection:
-
Transfect the gRNA/Cas9 expression plasmid into the target mammalian cell line (e.g., HEK293T, adipocytes) using a suitable transfection reagent.
-
-
Selection and Clonal Isolation:
-
Select for transfected cells using the appropriate antibiotic (e.g., puromycin for PX458).
-
Isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent reporter is used.
-
-
Verification of Knockout:
-
Expand clonal populations and extract genomic DNA.
-
Perform PCR to amplify the targeted region of the PLA2G2A gene.
-
Sequence the PCR products (Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Confirm the absence of PLA2G2A protein expression by Western Blot analysis.
-
Western Blot for PLA2G2A Protein Expression
This protocol describes the detection of PLA2G2A protein in cell lysates or tissue homogenates.
-
Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.[14]
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific for PLA2G2A overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[16]
-
Prostaglandin E2 (PGE2) ELISA
This protocol outlines the quantification of PGE2 in biological samples such as cell culture supernatants or plasma.
-
Sample Preparation:
-
ELISA Procedure (Competitive Assay):
-
Add standards, controls, and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-conjugated PGE2 to each well. This will compete with the PGE2 in the sample for binding to the capture antibody.
-
Incubate the plate according to the manufacturer's instructions (typically 1-2 hours at 37°C or room temperature).
-
Wash the plate to remove unbound reagents.
-
Add a TMB substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Stop the reaction by adding a stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Signaling pathway of PLA2G2A-mediated inhibition of lipolysis and the point of intervention by this compound.
Caption: Experimental workflow for generating and validating a PLA2G2A knockout model using CRISPR-Cas9.
Caption: Logical relationship between pharmacological inhibition and genetic knockout for target validation.
Discussion and Conclusion
The comparison between the effects of the PLA2G2A inhibitor this compound and PLA2G2A knockout models highlights a critical aspect of drug development: target validation is a multifaceted process. While this compound shows clear beneficial effects on metabolic syndrome in rat models, the seemingly contradictory findings in some PLA2G2A overexpressing mouse models warrant careful consideration.
Several factors could contribute to these discrepancies:
-
Species and Model Differences: The primary studies on this compound's metabolic effects were conducted in rats, whereas the genetic models are in mice. There are known metabolic differences between these species. Furthermore, the genetic background of the mouse strains used can significantly influence the phenotype.
-
Pharmacological Inhibition vs. Genetic Deletion: Pharmacological inhibition with a small molecule like this compound in a disease model represents an acute intervention. In contrast, a constitutive knockout mouse lacks the gene from embryonic development, which can lead to compensatory changes in other pathways.
-
Off-Target Effects: While this compound is reported to be a selective inhibitor of PLA2G2A, the possibility of off-target effects, however minimal, cannot be entirely excluded without comprehensive profiling.
-
Complexity of the PLA2 Family: The phospholipase A2 family is extensive, with numerous isoforms. The inhibition or absence of one isoform might lead to altered activity of others, resulting in a complex and not always predictable biological outcome.
References
- 1. An Inhibitor of Phospholipase A2 Group IIA Modulates Adipocyte Signaling and Protects Against Diet-Induced Metabolic Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inhibitor of phospholipase A2 group IIA modulates adipocyte signaling and protects against diet-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High expression of PLA2G2A in fibroblasts plays a crucial role in the early progression of carotid atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High expression of PLA2G2A in fibroblasts plays a crucial role in the early progression of carotid atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secretory phospholipase A2 group IIA modulates insulin sensitivity and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secretory phospholipase A2 group IIA modulates insulin sensitivity and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Secretory Phospholipase A2s in Insulin Resistance and Metabolism [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. What are PLA2G2A inhibitors and how do they work? [synapse.patsnap.com]
- 10. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 14. PLA2G2A Overexpression Lysate (NBL1-14472): Novus Biologicals [novusbio.com]
- 15. addgene.org [addgene.org]
- 16. m.youtube.com [m.youtube.com]
- 17. arborassays.com [arborassays.com]
- 18. elkbiotech.com [elkbiotech.com]
- 19. raybiotech.com [raybiotech.com]
- 20. file.elabscience.com [file.elabscience.com]
Evaluating Inhibitor Specificity: A Comparative Guide to Kinase Assay Panels
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. An inhibitor's selectivity profile determines its suitability as a research tool and its potential as a therapeutic agent, directly impacting its efficacy and off-target effects. While the compound KH064 was initially proposed for this analysis, it is important to clarify that this compound is a potent and selective inhibitor of secretory phospholipase A2 group IIA (sPLA2-IIA), not a protein kinase.[1][2][3][4] Reports indicate it shows no significant off-target effects in screens against various enzymes and G protein-coupled receptors, though specific kinase panel data is not publicly detailed.[1][2]
This guide will therefore provide a comprehensive framework for evaluating the specificity of a hypothetical kinase inhibitor, "Inhibitor X," using a panel of kinase assays, and compare its performance with a known alternative, "Inhibitor Y."
Data Presentation: Comparative Inhibitor Specificity
The following table summarizes the inhibitory activity of Inhibitor X and Inhibitor Y against a representative panel of kinases. Data is presented as the percentage of remaining kinase activity at a fixed inhibitor concentration (e.g., 1 µM), a common initial screening approach to identify potential off-target interactions.[5][6] A lower percentage indicates stronger inhibition.
| Kinase Target | Primary Kinase Family | % Activity with Inhibitor X (1 µM) | % Activity with Inhibitor Y (1 µM) |
| Target Kinase A | Tyrosine Kinase | 5% | 8% |
| Kinase B | Tyrosine Kinase | 85% | 15% |
| Kinase C | Serine/Threonine Kinase | 92% | 88% |
| Kinase D | Tyrosine Kinase | 45% | 60% |
| Kinase E | Serine/Threonine Kinase | 95% | 91% |
| Kinase F | Lipid Kinase | 98% | 96% |
Interpretation: Based on this hypothetical data, Inhibitor X demonstrates higher specificity for Target Kinase A compared to Inhibitor Y. While both effectively inhibit the primary target, Inhibitor Y shows significant off-target inhibition of Kinase B and moderate inhibition of Kinase D, suggesting a more promiscuous binding profile.[7][8] Such cross-reactivity can lead to unintended biological effects and complicate the interpretation of experimental results.
Experimental Protocols
Evaluating inhibitor specificity involves screening the compound against a large panel of purified kinases.[9] The choice of assay technology can influence the results, but the fundamental principle is to measure the inhibitor's effect on the catalytic activity of each kinase.
Protocol 1: Radiometric Kinase Assay (e.g., HotSpot℠ Assay)
Radiometric assays are often considered the "gold standard" as they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct assessment of catalytic activity.[10]
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the specific kinase, its corresponding substrate (a protein or peptide), cofactors, and radioisotope-labeled ATP (typically [γ-³³P]ATP).[10][11]
-
Inhibitor Addition: The test compound (e.g., Inhibitor X) or a vehicle control (like DMSO) is added to the reaction mixture. Assays are typically run at a fixed concentration for initial screening or across a range of concentrations to determine the IC50 value.[9][12]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.[5]
-
Reaction Termination and Separation: The reaction is stopped, and the reaction mixture is spotted onto a filter paper or membrane that binds the phosphorylated substrate.[10][12]
-
Washing: The filter is washed to remove unreacted, radiolabeled ATP.
-
Detection: The amount of radioactivity remaining on the filter, which corresponds to the amount of phosphorylated substrate, is quantified using a scintillation counter or phosphorimager.[11] The percentage of remaining kinase activity is calculated by comparing the signal from the inhibitor-treated reaction to the vehicle control.
Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Assay)
This method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a homogeneous assay format well-suited for high-throughput screening.[5]
Methodology:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are combined in the wells of a microtiter plate and incubated to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: After incubation, an "ADP-Glo™ Reagent" is added. This reagent terminates the kinase reaction and depletes any remaining ATP.
-
Kinase Detection Reagent: A "Kinase Detection Reagent" is then added, which contains enzymes that convert the ADP generated in the first step into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light.
-
Signal Measurement: The plate is read using a luminometer. The intensity of the luminescent signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity.[5] A lower signal in the presence of the inhibitor indicates a reduction in kinase activity.
Visualizations
Workflow for Kinase Inhibitor Specificity Profiling
The following diagram illustrates a typical workflow for assessing the specificity of a novel kinase inhibitor.
Simplified MAP Kinase Signaling Pathway
Understanding an inhibitor's selectivity is crucial because kinases operate within complex signaling networks. Off-target inhibition can disrupt unintended pathways, leading to unforeseen cellular consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. An inhibitor of phospholipase A2 group IIA modulates adipocyte signaling and protects against diet-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. The specificities of protein kinase inhibitors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Profiling the Substrate Specificity of Protein Kinases by On-Bead Screening of Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal Procedures for KH064
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling and Disposal of KH064.
This document provides detailed procedural guidance for the proper disposal of this compound, a selective inhibitor of human phospholipase A2 group IIA (pla2g2a), also known by its chemical name 5-(4-benzyloxyphenyl)-4S-(7-phenylheptanoylamino)pentanoic acid and CAS number 393569-31-8. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
While some safety data sheets (SDS) may classify this compound as "not a hazardous substance or mixture," it is imperative to treat all laboratory chemicals with caution and follow established best practices for disposal. The following procedures are based on general principles of laboratory safety and chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves
Work in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. In case of accidental contact, refer to the following first aid measures:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
After eye contact: Rinse out with plenty of water.
-
If swallowed: Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Step-by-Step Disposal Protocol
1. Unused or Expired this compound (Solid Form):
-
Waste Characterization: Although not classified as hazardous by all suppliers, it is recommended to manage solid this compound waste as a non-hazardous chemical waste. Do not dispose of solid this compound in the regular trash.
-
Waste Collection: Collect solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound" and "5-(4-benzyloxyphenyl)-4S-(7-phenylheptanoylamino)pentanoic acid"), CAS number (393569-31-8), and the words "Non-Hazardous Chemical Waste for Disposal."
-
Waste Storage: Store the waste container in a designated, secure area for chemical waste pickup.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
2. This compound Solutions:
The disposal method for this compound solutions depends on the solvent used. This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
-
Aqueous Solutions: Due to its limited aqueous solubility, large volumes of aqueous solutions are unlikely. Small quantities of dilute aqueous solutions may be permissible for drain disposal depending on local regulations. However, it is critical to consult and strictly follow your institution's EHS guidelines before disposing of any chemical down the drain.
-
Organic Solvent Solutions (Ethanol, DMSO, DMF):
-
Waste Segregation: Do not dispose of organic solutions of this compound down the drain. Collect these solutions in a designated, sealed, and properly labeled hazardous waste container for flammable liquids or organic waste.
-
Labeling: The waste container must be clearly labeled with the full chemical names of the solvent(s) and this compound, their approximate concentrations, and the appropriate hazard warnings for the solvent (e.g., "Flammable Liquid").
-
Disposal: Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste contractor.
-
3. Contaminated Materials:
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be placed in a designated sharps container for disposal as hazardous waste.
-
Labware and PPE: Disposable labware (e.g., pipette tips, microfuge tubes) and contaminated PPE (e.g., gloves) should be collected in a designated solid waste container for chemical waste. Depending on institutional policies, this may be incinerated or disposed of through a chemical waste contractor.
Summary of Key Data
For quick reference, the following table summarizes essential information for this compound.
| Property | Data |
| Chemical Name | 5-(4-benzyloxyphenyl)-4S-(7-phenylheptanoylamino)pentanoic acid |
| Alias | This compound |
| CAS Number | 393569-31-8 |
| Molecular Formula | C₃₁H₃₇NO₄ |
| Molecular Weight | 487.6 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in ethanol, DMSO, and DMF. |
| Hazard Classification | Generally considered not a hazardous substance or mixture. However, should be handled with care as a laboratory chemical. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. Your institution's EHS office is the primary resource for any questions regarding chemical waste disposal.
Essential Safety and Logistical Information for Handling KH064
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of KH064, a potent and selective inhibitor of secretory phospholipase A2 group IIA (sPLA2-IIA). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper experimental execution.
Immediate Safety Precautions
This compound should be treated as a hazardous substance. Direct contact with the skin, eyes, or respiratory tract must be avoided. Inhalation of the powdered form or aerosols of this compound solutions is to be prevented. Always handle this compound within a certified chemical fume hood.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory when handling this compound. The following table summarizes the required protective gear.
| Equipment | Specification | Purpose |
| Gloves | Nitrile, chemical-resistant | Protects against skin contact. |
| Eye Protection | Safety goggles or glasses with side shields | Prevents eye exposure to powder or splashes. |
| Lab Coat | Standard laboratory coat | Protects clothing and underlying skin. |
| Respiratory Protection | Use in a chemical fume hood | Prevents inhalation of powder or aerosols. |
Note: Always inspect gloves for integrity before use and wash hands thoroughly after handling the compound, even if gloves were worn.
Operational Plan: Handling and Storage
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leakage. This compound is a crystalline solid and should be stored at -20°C for long-term stability.
Solution Preparation
Due to its poor water solubility, this compound requires organic solvents for the preparation of stock solutions. The following table provides solubility data.
| Solvent | Solubility |
| DMF | ~5 mg/mL |
| DMSO | ~2 mg/mL |
| Ethanol | ~5 mg/mL |
| Ethanol:PBS (pH 7.2) (1:6) | ~0.1 mg/mL |
Note: When preparing solutions, always add the solvent to the solid this compound. To enhance solubility in aqueous buffers, first dissolve this compound in a minimal amount of ethanol before diluting with the aqueous buffer of choice. Aqueous solutions are not recommended for storage beyond one day.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Disposal Plan
All materials contaminated with this compound, including unused solutions, pipette tips, and containers, must be disposed of as hazardous chemical waste.
-
Liquid Waste: Collect all this compound-containing solutions in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Dispose of all contaminated solid materials (e.g., pipette tips, microfuge tubes, gloves) in a separate, sealed, and labeled hazardous waste container.
Do not discharge this compound or its solutions down the drain. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: In Vitro sPLA2 Inhibition Assay
This protocol is a representative method for assessing the inhibitory activity of this compound on sPLA2-IIA in a cell-free system.
Materials:
-
This compound
-
Human recombinant sPLA2-IIA enzyme
-
Vesicle substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM CaCl2)
-
DTNB (Ellman's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Working Solutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of desired concentrations for testing.
-
Enzyme Preparation: Dilute the human recombinant sPLA2-IIA enzyme in assay buffer to the working concentration recommended by the manufacturer.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the this compound working solution or vehicle control (DMSO in assay buffer). b. Add 20 µL of the diluted sPLA2-IIA enzyme to each well. c. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 200 µL of the vesicle substrate to each well. e. Immediately add 10 µL of DTNB solution to each well.
-
Data Collection: a. Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader. b. The rate of the reaction is determined by the change in absorbance over time.
-
Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Signaling Pathway
This compound exerts its effects by inhibiting sPLA2-IIA, which is a key enzyme in the production of arachidonic acid. Arachidonic acid is a precursor to various pro-inflammatory mediators. The inhibition of sPLA2-IIA by this compound has been shown to attenuate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this relationship.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
